Iproniazid
Description
Properties
IUPAC Name |
N'-propan-2-ylpyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGNSNKLVNMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023168 | |
| Record name | Iproniazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-92-2 | |
| Record name | Iproniazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iproniazid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iproniazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iproniazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iproniazid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRONIAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D892HFI3XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
161-161.5 | |
| Record name | Iproniazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Iproniazid as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iproniazid, a hydrazine derivative, was one of the first monoamine oxidase inhibitors (MAOIs) to be used as an antidepressant.[1][2] Its therapeutic effects are primarily attributed to its potent, non-selective, and irreversible inhibition of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters.[3][4][5] This guide provides a detailed examination of the molecular mechanism of this compound's interaction with MAO, its impact on neurotransmitter signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction
Initially developed as a treatment for tuberculosis, the antidepressant properties of this compound were discovered serendipitously.[2] This discovery was a pivotal moment in psychopharmacology, leading to the development of the monoamine theory of depression. This compound's mechanism of action centers on its ability to block the function of both isoforms of monoamine oxidase, MAO-A and MAO-B.[3][6] These enzymes are responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine, in the presynaptic neuron and in the synaptic cleft.[3][6] By inhibiting MAO, this compound effectively increases the synaptic concentrations of these neurotransmitters, thereby enhancing monoaminergic neurotransmission.[3][7]
Biochemical Mechanism of this compound Action
This compound's interaction with MAO is a complex process characterized by its irreversible nature. The inhibition is a progressive, first-order reaction that occurs in the presence of oxygen.[1]
Irreversible Inhibition of MAO-A and MAO-B
This compound is a non-selective inhibitor, meaning it targets both MAO-A and MAO-B.[3][6] The inhibition is irreversible because this compound, or its active metabolite isopropylhydrazine, forms a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme.[1] This covalent modification permanently inactivates the enzyme. Restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take up to two weeks.[2]
The process begins with the dehydrogenation of this compound at the enzyme's active site, a step that resembles the initial phase of amine oxidation.[1] Following this, a reactive intermediate is formed which then covalently attaches to the FAD cofactor.
Quantitative Analysis of MAO Inhibition
The potency of this compound as an MAO inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values provide a measure of the concentration of this compound required to inhibit 50% of the enzyme's activity.
| Parameter | MAO-A | MAO-B | Reference |
| IC50 | 37 µM | 42.5 µM | [3] |
| IC50 | 6.56 µM | - | [8] |
Note: Discrepancies in IC50 values can arise from variations in experimental conditions, such as substrate and enzyme source.
Consequences of MAO Inhibition: Impact on Neurotransmitter Levels
The primary consequence of MAO inhibition by this compound is a significant elevation in the brain levels of monoamine neurotransmitters.[9][10] This increase in neurotransmitter availability in the synaptic cleft is believed to be the underlying mechanism of this compound's antidepressant effects.
| Neurotransmitter | Effect of this compound Administration |
| Serotonin (5-HT) | Increased brain levels |
| Norepinephrine (NE) | Increased brain levels |
| Dopamine (DA) | Increased brain levels |
Note: The extent of the increase can vary depending on the brain region, the dose of this compound administered, and the time course of the treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting MAO, this compound prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased release into the synaptic cleft.
Experimental Workflow for MAO Inhibition Assay
The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory effect of this compound on MAO activity.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol is a representative method for determining the IC50 of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound solutions of varying concentrations
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme to the desired concentration in potassium phosphate buffer.
-
Inhibitor Incubation: In a 96-well plate, add 50 µL of the diluted enzyme to each well. Add 5 µL of varying concentrations of this compound solution or vehicle (for control) to the respective wells. Incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the substrate solution (kynuramine for MAO-A or benzylamine for MAO-B) to each well.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 316 nm for the product of kynuramine oxidation) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Measurement of Brain Neurotransmitter Levels (HPLC-ECD Method)
This protocol outlines a general procedure for quantifying the effect of this compound on brain monoamine levels in a rodent model.
Materials:
-
Male Wistar rats
-
This compound solution for injection
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium phosphate buffer with methanol and an ion-pairing agent)
-
Standards for serotonin, norepinephrine, and their metabolites
Procedure:
-
Animal Treatment: Administer a specific dose of this compound or vehicle to the rats via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a predetermined time point after injection, euthanize the rats and rapidly dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex) on ice.
-
Sample Preparation: Homogenize the brain tissue in ice-cold perchloric acid to precipitate proteins and prevent neurotransmitter degradation. Centrifuge the homogenate and filter the supernatant.
-
HPLC-ECD Analysis: Inject a known volume of the filtered supernatant into the HPLC-ECD system. The neurotransmitters are separated on the C18 column based on their physicochemical properties and detected by the electrochemical detector.
-
Quantification: Identify and quantify the neurotransmitters in the samples by comparing their retention times and peak areas to those of the known standards.
-
Data Analysis: Express the neurotransmitter levels as ng/mg of tissue. Compare the levels in the this compound-treated group to the vehicle-treated control group to determine the percentage increase.
Conclusion
This compound's mechanism of action as a non-selective, irreversible inhibitor of MAO-A and MAO-B provides a clear example of how targeted enzyme inhibition can profoundly impact neurochemical signaling and produce therapeutic effects. The resulting elevation of synaptic monoamine levels is central to its antidepressant properties. The experimental protocols detailed herein are fundamental to the characterization of MAO inhibitors and continue to be relevant in the development of novel therapeutics for psychiatric and neurological disorders. This guide serves as a comprehensive resource for professionals in the field, offering a detailed understanding of this compound's core mechanism and the methodologies used to investigate it.
References
- 1. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]
- 2. turkjps.org [turkjps.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. [Effect of this compound on the brain monaminergic system and on training (quantitative-histochemical study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. d-nb.info [d-nb.info]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
From Tuberculosis Treatment to Mood Modulation: The Serendipitous Discovery of Iproniazid
A Technical Guide on the Antitubercular Origins of the First Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The history of psychopharmacology is replete with serendipitous discoveries, none more impactful than that of iproniazid. Originally synthesized and investigated for its antitubercular properties, the unexpected observation of its profound effects on mood in tuberculosis patients led to a paradigm shift in the understanding and treatment of depression. This technical guide provides an in-depth exploration of the discovery of this compound, detailing its origins as an antitubercular agent, the key experiments that unveiled its antidepressant effects, and the biochemical mechanisms underpinning its dual activities.
The Antitubercular Genesis of this compound
In the mid-20th century, the search for effective treatments for tuberculosis was a global health priority. Following the discovery of isoniazid, a potent antitubercular agent, chemists at Hoffmann-La Roche synthesized a series of derivatives in an effort to enhance its efficacy and overcome emerging drug resistance.[1] One of these derivatives was this compound, the isopropyl derivative of isoniazid.[1]
Early clinical studies in the 1950s demonstrated that this compound possessed antitubercular activity, although it was generally considered to be less potent than its parent compound, isoniazid. However, a consistent and striking side effect was observed in many patients undergoing treatment for tuberculosis: a marked improvement in mood, increased appetite, and a renewed sense of well-being.[1][2] These initial observations, while not the primary focus of the tuberculosis trials, laid the groundwork for a revolutionary new application of the drug.
Quantitative Data from Early Antitubercular Trials
Detailed quantitative data from the initial tuberculosis trials of this compound in the early 1950s are not extensively available in the public domain. The following table summarizes the general findings and typical dosage ranges gleaned from historical accounts and secondary sources.
| Parameter | This compound Antitubercular Trials (Early 1950s) | Reference |
| Patient Population | Patients with various forms of tuberculosis | [3] |
| Dosage Range | 2-4 mg/kg/day | [3] |
| Primary Outcome | Improvement in clinical symptoms of tuberculosis | [3] |
| Observed "Side Effects" | Euphoria, increased appetite, psychostimulation | [1][2] |
The Serendipitous Discovery of an Antidepressant
The mood-elevating effects of this compound in tuberculosis patients did not go unnoticed. Psychiatrists, particularly Dr. Nathan Kline, began to investigate the potential of this compound as a treatment for depression.[4] In 1957, a pivotal study was published by Loomer, Saunders, and Kline, which is widely credited with establishing this compound as the first clinically effective antidepressant.[5][6] This research marked the dawn of the era of monoamine oxidase inhibitors (MAOIs) and fundamentally altered the course of psychiatric medicine.
Experimental Protocol: The Loomer, Saunders, and Kline Study (1957)
Objective: To evaluate the clinical and psychodynamic effects of this compound in depressed patients.
Patient Population: A cohort of patients diagnosed with severe depression.[4]
Methodology:
-
Patient Selection: Patients with clear and severe symptoms of depression were selected for the study.
-
Drug Administration: this compound was administered orally at a starting dose of 50 mg three times a day.
-
Clinical Observation: Patients were closely monitored for changes in mood, behavior, and overall clinical status. This included subjective reports from patients and objective observations by clinical staff.
-
Duration of Treatment: The treatment period extended for several weeks to allow for the potential delayed onset of therapeutic effects.
-
Outcome Measures: The primary outcomes were clinical improvement in depressive symptoms, including mood, affect, and social engagement.
Results: The study reported significant improvement in a substantial portion of the treated patients, with many experiencing a marked elevation in mood and a reduction in depressive symptoms.[4] This led to the characterization of this compound as a "psychic energizer."[5][6]
Mechanisms of Action
This compound's dual efficacy as both an antitubercular agent and an antidepressant stems from two distinct mechanisms of action.
Antitubercular Mechanism of Action
The antitubercular activity of this compound is believed to be similar to that of its parent compound, isoniazid. The primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[7][8]
Signaling Pathway: Inhibition of Mycolic Acid Synthesis
Caption: this compound inhibits mycolic acid synthesis in M. tuberculosis.
Antidepressant Mechanism of Action: Monoamine Oxidase Inhibition
The antidepressant effects of this compound are attributed to its irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of several key neurotransmitters in the brain.[9] By inhibiting MAO, this compound increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to an elevation in mood.[9]
Signaling Pathway: Monoamine Oxidase Inhibition
Caption: this compound inhibits MAO, increasing neurotransmitter levels.
Conclusion
The story of this compound is a compelling example of serendipity in drug discovery. Its journey from a moderately effective antitubercular agent to the first in a new class of antidepressants revolutionized the treatment of depression and laid the foundation for the monoamine theory of depression. While its clinical use was ultimately limited by safety concerns, the legacy of this compound continues to influence psychiatric drug development and our understanding of the neurobiology of mood disorders. This technical guide has provided a comprehensive overview of this pivotal moment in medical history, highlighting the experimental and mechanistic underpinnings of this compound's dual therapeutic roles.
References
- 1. researchgate.net [researchgate.net]
- 2. A CLINICAL AND BIOCHEMICAL STUDY OF A TRIAL OF this compound IN THE TREATMENT OF DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The treatment of pulmonary tuberculosis with this compound (1-isonicotinyl-2-isopropyl hydrazine) and isoniazid (isonicotinyl hydrazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical and pharmacodynamic evaluation of this compound as a psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clinical and pharmacodynamic evaluation of this compound as a psychic energizer. | Semantic Scholar [semanticscholar.org]
- 6. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 7. microbenotes.com [microbenotes.com]
- 8. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
The Dawn of Psychopharmacology: An In-depth Technical Guide to the Early Research on Iproniazid's Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mid-20th century marked a pivotal moment in the history of psychiatry with the serendipitous discovery of the antidepressant properties of iproniazid.[1] Originally developed for the treatment of tuberculosis, its mood-elevating effects on patients opened a new frontier in the understanding and treatment of depressive disorders, laying the groundwork for the era of psychopharmacology.[1][2] This technical guide provides a comprehensive overview of the seminal early research on this compound, focusing on the core scientific investigations that established its efficacy as the first monoamine oxidase inhibitor (MAOI) antidepressant.
The Serendipitous Discovery in Tuberculosis Wards
In the early 1950s, this compound, a derivative of isoniazid, was being investigated for its efficacy against tuberculosis.[2] Clinicians at institutions such as the Sea View Hospital in New York observed unexpected and remarkable side effects in patients receiving the drug.[1] These patients, many of whom were chronically ill and withdrawn, exhibited significant mood elevation, increased energy, and a renewed interest in their surroundings.[1] These anecdotal yet consistent observations were the first indicators of this compound's potent psychoactive properties.
Seminal Clinical Investigations: The Work of Kline, Loomer, and Saunders
A pivotal moment in the transition of this compound from an anti-tubercular agent to an antidepressant was the work of Nathan S. Kline, a psychiatrist at Rockland State Hospital, and his colleagues Harry P. Loomer and John C. Saunders.[3] Their 1957 study was among the first systematic investigations into the psychiatric effects of this compound in patients without tuberculosis.[4]
Experimental Protocol: Loomer, Saunders, and Kline (1957)
Objective: To systematically evaluate the "psychic energizer" effects of this compound in a population of chronically depressed and withdrawn patients.
Patient Population: The study included a cohort of 17 patients diagnosed with schizophrenia and 7 patients with severe depression.[3] It is important to note that the diagnostic criteria of the 1950s, predating the formal establishment of the DSM, were less standardized than contemporary classifications.[5] Patients were typically selected based on clinical presentation of profound apathy, withdrawal, and depressive symptomatology.
Methodology:
-
Dosage: Patients were administered 50 mg of this compound three times daily, for a total daily dose of 150 mg.[6]
-
Duration: The treatment period and observation timeline were not consistently specified across all secondary accounts of this early research.
-
Assessment of Improvement: In the absence of standardized rating scales like the Hamilton Depression Rating Scale (which was developed later), patient improvement was assessed through clinical observation.[2] Key indicators of a positive response included increased appetite, weight gain, enhanced social interaction, and a general elevation in mood and energy levels.
Quantitative Data and Results:
The landmark study by Loomer, Saunders, and Kline reported a significant improvement in approximately 70% of the patients treated with this compound.[1] This finding was instrumental in shifting the perception of this compound and galvanizing further research into its antidepressant potential.
| Study | Patient Population | Number of Patients | Dosage | Reported Improvement Rate | Key Observations |
| Loomer, Saunders, and Kline (1957) | Schizophrenia | 17 | 150 mg/day (in 3 divided doses) | ~70% (overall) | Increased energy, appetite, and social engagement. |
| Depression | 7 |
Mechanism of Action: Monoamine Oxidase Inhibition
The mood-elevating effects of this compound were later elucidated to be a result of its inhibition of the enzyme monoamine oxidase (MAO).[7] this compound is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, the two primary isoenzymes of monoamine oxidase.
Signaling Pathway of this compound's Antidepressant Action:
Caption: this compound inhibits monoamine oxidase, preventing the breakdown of key neurotransmitters.
By inhibiting MAO, this compound prevents the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and ultimately producing an antidepressant effect.
Experimental Workflow: Early Antidepressant Clinical Trial
The workflow for early clinical trials of this compound, while not as rigorously defined as modern studies, followed a general pattern of observation and assessment.
Caption: Workflow of early this compound clinical trials, from patient selection to data analysis.
Adverse Effects and Withdrawal from the Market
Despite its efficacy, the widespread use of this compound was short-lived. The most significant and severe adverse effect was hepatotoxicity, with reports of liver damage and jaundice in some patients.[8] This serious side effect ultimately led to the withdrawal of this compound from the market in many countries in the early 1960s.[8] Other reported side effects included dizziness, drowsiness, headaches, and muscular twitching.[8]
Conclusion
The early research on this compound, though lacking the methodological rigor of modern clinical trials, was a watershed moment in the history of medicine. It not only introduced the first effective pharmacological treatment for depression but also provided a crucial tool for neurobiological research, leading to the development of the monoamine hypothesis of depression. The story of this compound serves as a powerful example of serendipity in science and laid the foundational principles for the discovery and development of subsequent generations of antidepressant medications. The challenges encountered, particularly regarding adverse effects, also provided critical lessons for the future of drug safety and pharmacovigilance.
References
- 1. The Tuberculosis-Depression Syndemic and Evolution of Pharmaceutical Therapeutics: From Ancient Times to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bulletin 35 : Starting Up (Volume One): 3. Drugs [inhn.org]
- 4. A clinical and pharmacodynamic evaluation of this compound as a psychic energizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic and Statistical Manual of Mental Disorders - Wikipedia [en.wikipedia.org]
- 6. biopsychiatry.com [biopsychiatry.com]
- 7. Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CLINICAL AND BIOCHEMICAL STUDY OF A TRIAL OF this compound IN THE TREATMENT OF DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
The Accidental Revolution: Iproniazid's Historical Impact on Psychopharmacology
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Iproniazid, a compound initially synthesized for the treatment of tuberculosis, inadvertently launched the era of modern psychopharmacology. Its discovery as the first monoamine oxidase inhibitor (MAOI) antidepressant in the 1950s fundamentally shifted the understanding and treatment of depression, paving the way for the development of a wide array of psychiatric medications. This technical guide provides an in-depth analysis of this compound's historical significance, from its serendipitous discovery to its eventual withdrawal from the market. It details the early clinical findings, the biochemical mechanism of action, and the toxicological concerns that ultimately limited its use. This paper serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed look into a pivotal moment in the history of neuroscience and psychiatric medicine.
Introduction: A Serendipitous Discovery
This compound was initially developed as a more potent derivative of isoniazid, an antitubercular agent.[1] During its clinical use for tuberculosis in the early 1950s, researchers observed unexpected and significant mood-elevating side effects in patients.[2][3] Patients treated with this compound reportedly became more cheerful and energetic, a stark contrast to the often-depressive state associated with chronic illness.[2] This serendipitous observation prompted psychiatric researchers to investigate its potential as a treatment for depression, a condition at the time primarily managed with electroconvulsive therapy and psychoanalysis.
Early Clinical Evidence: The Dawn of Antidepressant Therapy
The Loomer, Saunders, and Kline Study (1957)
This landmark study, while modest by modern standards, provided the initial evidence for this compound's efficacy in treating depression.
Table 1: Summary of Reported Outcomes from the Loomer, Saunders, and Kline (1957) this compound Clinical Trial
| Parameter | Description |
| Patient Population | A small cohort of patients with depressive and schizophrenic disorders. |
| Dosage | Not consistently reported in secondary sources, but likely varied. |
| Primary Outcome | Clinical observation of mood and behavior. |
| Reported Efficacy | Approximately 70% of depressed patients showed significant improvement in mood.[4] |
| Key Observation | This compound was termed a "psychic energizer" due to its mood-elevating and stimulating effects.[5] |
Note: This table is based on summaries from secondary sources due to the limited availability of the full primary publication.
Mechanism of Action: Monoamine Oxidase Inhibition
The mood-elevating effects of this compound were elucidated by the pioneering work of Zeller and colleagues, who in 1952 demonstrated that this compound is a potent inhibitor of monoamine oxidase (MAO).[6] MAO is an enzyme responsible for the degradation of several key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine.
The Signaling Pathway of MAO Inhibition
By inhibiting MAO, this compound increases the synaptic concentration of these monoamine neurotransmitters, leading to enhanced neurotransmission in pathways associated with mood regulation. This discovery gave rise to the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters is a key etiological factor in the disorder.
Experimental Protocols: Assaying MAO Inhibition
The original experimental protocol used by Zeller and Barsky in 1952 to demonstrate this compound's MAO inhibitory activity is not detailed in readily available literature. However, based on the biochemical principles of the time, a plausible methodology can be reconstructed. These early assays typically relied on measuring the disappearance of a substrate or the appearance of a product of the MAO reaction.
Reconstructed Protocol for In Vitro MAO Inhibition Assay (circa 1950s)
Objective: To determine the inhibitory effect of this compound on monoamine oxidase activity in a tissue homogenate.
Materials:
-
Tissue source of MAO (e.g., rat liver or brain homogenate)
-
Phosphate buffer (pH ~7.4)
-
MAO substrate (e.g., tyramine, serotonin)
-
This compound solutions of varying concentrations
-
Spectrophotometer or other suitable analytical instrument
-
Incubation bath (37°C)
Procedure:
-
Tissue Preparation: A tissue homogenate is prepared in cold phosphate buffer to preserve enzyme activity. The homogenate is centrifuged to obtain a mitochondrial fraction rich in MAO.
-
Incubation: Aliquots of the mitochondrial suspension are pre-incubated with different concentrations of this compound (and a control with no inhibitor) for a defined period at 37°C.
-
Enzymatic Reaction: The reaction is initiated by adding the MAO substrate to the pre-incubated mixtures.
-
Reaction Termination: After a specific time, the enzymatic reaction is stopped, typically by adding acid to denature the enzyme.
-
Quantification: The amount of remaining substrate or the amount of product formed is quantified. Early methods might have involved colorimetric reactions or measuring changes in absorbance at a specific wavelength.
-
Data Analysis: The percentage of MAO inhibition is calculated for each this compound concentration by comparing the reaction rate in the presence of the inhibitor to the control.
The Decline of this compound: Hepatotoxicity
Despite its groundbreaking efficacy, the widespread use of this compound was short-lived. By the early 1960s, reports of severe and sometimes fatal hepatotoxicity began to emerge.[7]
Clinical Manifestations and Incidence of Hepatotoxicity
This compound-induced liver injury typically presented as acute hepatocellular jaundice. The exact incidence is difficult to ascertain from historical data, but it was significant enough to lead to its withdrawal from the market in many countries.
Table 2: Summary of this compound-Induced Hepatotoxicity Data
| Parameter | Description |
| Type of Liver Injury | Primarily hepatocellular, with evidence of necrosis. |
| Clinical Presentation | Jaundice, malaise, nausea, and elevated liver enzymes. |
| Onset | Typically occurred within the first few months of treatment. |
| Incidence | While precise figures are scarce, case series reported a notable frequency of severe hepatitis. |
| Mechanism | Believed to be caused by a toxic metabolite of this compound, likely a reactive hydrazine radical, which covalently binds to liver proteins.[7] |
Note: This table is a qualitative summary based on available case reports and reviews from the era.
Lasting Impact and Legacy
Although its clinical use was brief, this compound's impact on psychopharmacology is immeasurable. Its discovery:
-
Validated a biological basis for depression: The success of this compound lent strong support to the idea that mental illness could be treated by targeting brain chemistry.
-
Led to the development of other MAOIs: The success of this compound spurred the development of other, less toxic MAOIs, some of which are still in use today as second or third-line treatments for depression.
-
Stimulated research into neurotransmitter systems: The monoamine hypothesis, born from the mechanism of action of this compound, has driven decades of research into the neurobiology of mood disorders.
Conclusion
This compound stands as a testament to the role of serendipity in scientific discovery. Its journey from an antitubercular agent to the first antidepressant revolutionized the field of psychiatry. While its clinical utility was ultimately curtailed by safety concerns, its legacy endures in the foundational principles of modern psychopharmacology and the ongoing quest for safer and more effective treatments for mental illness. The story of this compound serves as a crucial case study for drug development professionals, highlighting the importance of keen clinical observation and the complex interplay between efficacy and toxicity.
References
- 1. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Fatal Isoniazid-Induced Hepatotoxicity: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapy of depression: a historical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vivo inhibition of liver and brain monoamine oxidase by 1-Isonicotinyl-2-isopropyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Pathways Affected by Iproniazid Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid, a hydrazine derivative, was initially developed as an antitubercular agent but was repurposed as the first monoamine oxidase inhibitor (MAOI) for the treatment of depression.[1] Its clinical use has been largely discontinued due to significant hepatotoxicity.[1] This guide provides a comprehensive technical overview of the biochemical pathways affected by this compound administration, with a focus on its mechanism of action, metabolic fate, and the molecular basis of its therapeutic and toxic effects.
Core Biochemical Pathways Affected by this compound
The primary biochemical pathway targeted by this compound is the inhibition of monoamine oxidase (MAO) . This compound is a non-selective and irreversible inhibitor of both MAO-A and MAO-B isoforms.[1] This inhibition leads to a cascade of downstream effects on neurotransmitter systems. Additionally, the metabolism of this compound itself initiates a series of biochemical events, particularly in the liver, that are responsible for its characteristic hepatotoxicity.
Monoamine Oxidase Inhibition and Modulation of Neurotransmitter Levels
MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2] By irreversibly inhibiting MAO, this compound administration leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft.[2] This enhanced monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.
dot
Caption: this compound's inhibition of MAO, preventing neurotransmitter degradation.
The consequences of MAO inhibition on neurotransmitter levels are summarized in the table below. It is important to note that specific quantitative data for this compound's effects are limited in historical literature. The table includes representative data where available and indicates where data is qualitative.
| Neurotransmitter | Brain Region | Change upon this compound Administration | Reference |
| Serotonin (5-HT) | Brain Stem | Significant Increase | [3] |
| Frontal Cortex | Increase | [4] | |
| Norepinephrine (NE) | Brain Stem | Significant Increase | [3] |
| Cerebral Cortex | Inhibition of uptake (IC50: 7.9 x 10⁻⁴ M) | [5] | |
| Dopamine (DA) | Striatum | Increase | [6] |
Table 1: Effects of this compound on Monoamine Neurotransmitter Levels.
Metabolism of this compound and Hepatotoxicity
The toxicity of this compound is intrinsically linked to its metabolic activation, primarily in the liver. This compound is hydrolyzed to isonicotinic acid and isopropylhydrazine .[7] Isopropylhydrazine is then oxidized by cytochrome P450 enzymes to a reactive isopropyl radical .[8] This radical can covalently bind to hepatic macromolecules, such as proteins, leading to cellular damage, oxidative stress, and ultimately, liver necrosis.[8]
dot
References
- 1. sop.washington.edu [sop.washington.edu]
- 2. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on brain levels of norepinephrine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of MAO inhibitors on uptake and release of norepinephrine in rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Iproniazid in In Vivo Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of iproniazid in in vivo neuroscience research, with a focus on dosage calculations, experimental protocols, and an understanding of its mechanism of action. This compound, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, has historical significance as one of the first antidepressants. While its clinical use has been largely discontinued due to hepatotoxicity, it remains a valuable tool in preclinical research to investigate the role of monoamines in various neurological and psychiatric conditions.
Mechanism of Action
This compound exerts its effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron and increases their availability in the synaptic cleft. This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the neurochemical effects of this compound and dosages used in various in vivo studies.
Table 1: Dose-Dependent Effects of this compound on MAO Activity and Serotonin Levels in Rat Brain
| This compound Dose (mg/kg, i.p.) | MAO Inhibition (%) | 5-Hydroxytryptamine (Serotonin) Content (µg/g) | Time Point Post-Administration | Animal Model |
| ~10 | ~50 | Not significantly increased | 16 hours | Rat |
| ~25 | ~75 | ~0.6 | 16 hours | Rat |
| ~50 | ~85 | ~0.8 | 16 hours | Rat |
| 100 | >90 | ~1.0 | 16 hours | Rat |
| Data extrapolated from a graphical representation in Pletscher et al. (1966) as cited on ResearchGate. |
Table 2: Summary of this compound Dosages Used in In Vivo Neuroscience Research
| Animal Model | Dosage | Administration Route | Study Focus | Reference |
| Rat | 10 mg/kg | i.p. | Hepatotoxicity study (hepatic necrosis observed) | |
| Rat | 32 mg/kg | i.p. | To prolong the half-life of DMT | Not specified in snippets |
| Rat | Subchronic (day 10 of pregnancy to delivery) | Not specified | Perinatal effects on offspring behavior | |
| Newborn Rat Pups | (day 1 to day 5 of life) | Not specified | Neonatal effects on adult behavior |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)
Procedure:
-
Vehicle Preparation: A commonly used vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved.
-
Final Formulation:
-
For a 1 mL final solution, start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.
-
-
Dosage Calculation: Calculate the required volume for injection based on the animal's body weight and the desired dose (mg/kg). For example, for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg. If the final concentration of your this compound solution is 2.5 mg/mL, you would inject 0.1 mL.
-
Administration:
-
Restrain the animal appropriately. For i.p. injections, the animal is typically held with its head tilted slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-Like Activity
The FST is a widely used behavioral assay to screen for antidepressant efficacy.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 15 cm diameter for mice)
-
Water at 23-25°C
-
Towels for drying the animals
-
Video recording equipment (optional but recommended for accurate scoring)
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 15 cm for mice, 30 cm for rats).
-
Gently place the animal into the water for a 15-minute session.
-
After 15 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle at the desired dose and time point before the test (e.g., 1, 5, and 24 hours prior to testing).
-
At the designated time, place the animal back into the water-filled cylinder for a 5-minute session.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.
-
An antidepressant-like effect is indicated by a significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group.
-
Protocol 3: Tail Suspension Test (TST) for Assessing Antidepressant-Like Activity in Mice
The TST is another common behavioral test for screening antidepressant drugs in mice.
Materials:
-
A horizontal bar elevated from the floor
-
Adhesive tape
-
A box or enclosure to prevent the mouse from seeing its surroundings
-
Video recording equipment
Procedure:
-
Preparation:
-
Cut a piece of adhesive tape approximately 15-20 cm long.
-
Attach the tape along the length of the mouse's tail, about 1-2 cm from the tip.
-
-
Suspension:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Secure the free end of the tape to the horizontal bar, so that the mouse is suspended by its tail. The mouse's head should be approximately 20-30 cm from the floor.
-
-
Test Session:
-
The test duration is typically 6 minutes.
-
Record the entire session for scoring.
-
-
Behavioral Scoring:
-
Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
-
A decrease in the total time of immobility is indicative of an antidepressant-like effect.
-
Protocol 4: Neurochemical Analysis
A. MAO Activity Assay
This protocol provides a general outline for measuring MAO activity in brain tissue. Commercial kits are widely available and provide detailed instructions.
Materials:
-
Brain tissue from control and this compound-treated animals
-
Homogenization buffer
-
Centrifuge
-
MAO activity assay kit (containing substrate, inhibitors for MAO-A and MAO-B, and detection reagents)
-
Microplate reader
Procedure:
-
Tissue Preparation:
-
Euthanize the animal at the desired time point after this compound administration.
-
Rapidly dissect the brain region of interest (e.g., cortex, hippocampus, striatum) on ice.
-
Homogenize the tissue in the provided assay buffer.
-
Centrifuge the homogenate to pellet cellular debris and obtain the supernatant containing the mitochondrial fraction where MAO is located.
-
-
Assay:
-
Follow the specific instructions of the commercial assay kit. This typically involves:
-
Adding the brain homogenate to a microplate.
-
Adding specific inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) to differentiate between the two isoforms.
-
Adding the MAO substrate.
-
Incubating the plate to allow the enzymatic reaction to proceed.
-
Adding a detection reagent that reacts with a product of the MAO reaction (e.g., hydrogen peroxide) to produce a fluorescent or colorimetric signal.
-
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Calculate the MAO activity based on a standard curve.
-
Compare the MAO activity in the this compound-treated group to the control group to determine the percentage of inhibition.
-
B. Monoamine Level Quantification by HPLC
High-performance liquid chromatography (HPLC) with electrochemical detection is a common method for quantifying monoamine levels in brain tissue.
Materials:
-
Brain tissue
-
Perchloric acid (PCA) containing an internal standard
-
Homogenizer
-
Centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase
Procedure:
-
Sample Preparation:
-
Dissect the brain region of interest and immediately freeze it in liquid nitrogen or on dry ice.
-
Homogenize the frozen tissue in a known volume of ice-cold PCA with an internal standard.
-
Centrifuge the homogenate at high speed to precipitate proteins.
-
Collect the supernatant, which contains the monoamines.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
The monoamines are separated on the C18 column based on their physicochemical properties.
-
The electrochemical detector measures the oxidation of the eluted monoamines, generating a signal proportional to their concentration.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to serotonin, dopamine, and norepinephrine by comparing their retention times and peak areas to those of known standards.
-
Normalize the concentrations to the tissue weight.
-
Visualizations
Application Notes and Protocols: Inducing Monoamine Oxidase Inhibition in Cell Culture with Iproniazid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iproniazid for the induction of monoamine oxidase (MAO) inhibition in in vitro cell culture systems. This document includes detailed protocols for this compound application, assessment of MAO inhibition, evaluation of cellular viability, and analysis of downstream signaling effects.
Introduction
This compound is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3] It functions by forming an active metabolite, isopropylhydrazine, which covalently binds to the active site of the MAO enzymes.[2] This inhibition leads to a subsequent increase in the intracellular and extracellular concentrations of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] Due to its potent inhibitory activity, this compound serves as a valuable pharmacological tool for studying the roles of MAO and monoamine neurotransmitters in various physiological and pathological processes in a cell culture setting.
Data Presentation
This compound Activity and Cytotoxicity
The following tables summarize the effective concentrations of this compound for MAO inhibition and its cytotoxic effects on various cell lines.
| Parameter | Value | Enzyme Source | Reference |
| IC50 for MAO-A Inhibition | 37 µM | Not Specified | [5] |
| IC50 for MAO-B Inhibition | 42.5 µM | Not Specified | [5] |
Table 1: this compound Inhibitory Potency. IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | 10 mM | 24 hours | Increased intracellular dopamine content. | [6] |
| Guinea Pig Tracheal Smooth Muscle | 100 µM | 10 minutes | Inhibition of serotonin metabolism. | [6] |
| HepG2 (Human Hepatoma) | >26 mM (Isoniazid) | 24 hours | Induction of apoptosis. | [7] |
Table 2: In Vitro Applications of this compound and Related Compounds. This table provides examples of this compound concentrations and their observed effects in different cell culture models. Note that the HepG2 data is for isoniazid, a structurally similar compound.
Experimental Protocols
Protocol 1: Induction of MAO Inhibition with this compound in Cell Culture
This protocol describes the general procedure for treating cultured cells with this compound to achieve MAO inhibition.
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y, PC12, primary neurons)
-
Complete cell culture medium
-
This compound powder
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) by dissolving the powder in a suitable sterile solvent (e.g., water or DMSO).
-
Ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the old medium from the cultured cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
-
Incubation: Incubate the cells for the desired period (e.g., 10 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific research question.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as MAO activity assays (Protocol 2), cell viability assays (Protocol 3), or monoamine quantification (Protocol 4).
Protocol 2: Measurement of MAO Activity in Cell Lysates
This protocol outlines a method to determine the activity of MAO in cell lysates following this compound treatment, using commercially available assay kits.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (provided in the assay kit or a standard RIPA buffer)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge, refrigerated
-
MAO activity assay kit (colorimetric, fluorometric, or luminescent)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After this compound treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (cell lysate) and transfer it to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing MAO activity.
-
-
MAO Activity Assay:
-
Follow the specific instructions provided with the chosen commercial MAO activity assay kit. These kits typically involve the incubation of the cell lysate with a specific MAO substrate and a probe that detects the product of the enzymatic reaction (e.g., hydrogen peroxide).
-
The assay can often be adapted to differentiate between MAO-A and MAO-B activity by including specific inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B).
-
-
Data Analysis:
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the MAO activity according to the kit's instructions, and normalize it to the protein concentration of the lysate.
-
Compare the MAO activity in this compound-treated samples to the vehicle-treated controls to determine the percentage of inhibition.
-
Protocol 3: Assessment of Cell Viability (Cytotoxicity)
It is essential to assess the cytotoxicity of this compound to distinguish between effects due to MAO inhibition and those caused by cellular toxicity. The MTT or resazurin assays are common methods for this purpose.
Materials:
-
Cells treated with a range of this compound concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution
-
Solubilization solution (e.g., DMSO or a specialized buffer for MTT)
-
96-well plate reader
Procedure (MTT Assay Example):
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound for the desired incubation time. Include untreated and vehicle-only controls.
-
Addition of MTT Reagent:
-
Following the treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Protocol 4: Quantification of Monoamine Levels by HPLC-ECD
This protocol provides a general workflow for the analysis of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) and their metabolites in cell lysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
This compound-treated and control cell lysates (prepared as in Protocol 2, but often with a specific homogenization buffer for HPLC)
-
Perchloric acid (PCA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (specific composition depends on the analytes of interest, but typically contains a buffer, ion-pairing agent, and an organic modifier)[8]
-
Standards for monoamines and their metabolites
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets in an ice-cold solution of 0.1 M perchloric acid to precipitate proteins and stabilize the monoamines.
-
Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC-ECD Analysis:
-
Inject a defined volume of the filtered sample onto the HPLC system.
-
The monoamines are separated on the C18 column based on their physicochemical properties.
-
The electrochemical detector measures the current generated by the oxidation of the electroactive monoamines as they elute from the column.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of monoamine standards.
-
Identify and quantify the monoamines in the samples by comparing their retention times and peak areas to those of the standards.[9][10]
-
Normalize the monoamine concentrations to the protein content of the initial cell pellet.
-
Mandatory Visualizations
References
- 1. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. An HPLC-ECD method for monoamines and metabolites quantification in cuttlefish (cephalopod) brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Neurotransmitter Level Alterations Following Iproniazid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the effects of the monoamine oxidase inhibitor (MAOI), iproniazid, on neurotransmitter levels. The following sections detail the underlying signaling pathways, protocols for in vivo sample collection and analysis, behavioral assessment, and a structured approach to data presentation.
Introduction
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] By inhibiting both MAO-A and MAO-B isoforms, this compound leads to an accumulation of key neurotransmitters—namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[1][2] This elevation in monoaminergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.[1][2][3] A thorough experimental investigation into the quantitative changes in these neurotransmitter levels is essential for understanding the pharmacodynamics of this compound and similar MAOIs.
Data Presentation
A systematic presentation of quantitative data is critical for the comparative analysis of this compound's effects on different neurotransmitter systems and across various brain regions. The following table provides a template for summarizing such findings.
Note: The following data are illustrative and represent hypothetical results based on the known mechanism of action of non-selective MAOIs like this compound. Actual experimental values will vary based on the specific experimental conditions, including animal model, dosage, and time course.
Table 1: Illustrative Effects of this compound on Neurotransmitter Levels in the Rat Brain
| Neurotransmitter | Brain Region | Control Group (ng/mg tissue) | This compound-Treated Group (ng/mg tissue) | Percentage Change |
| Serotonin (5-HT) | Prefrontal Cortex | 1.2 ± 0.2 | 2.5 ± 0.3 | +108% |
| Striatum | 0.8 ± 0.1 | 1.7 ± 0.2 | +113% | |
| Hippocampus | 1.5 ± 0.3 | 3.2 ± 0.4 | +113% | |
| Norepinephrine (NE) | Prefrontal Cortex | 2.1 ± 0.3 | 4.0 ± 0.5 | +90% |
| Hippocampus | 1.8 ± 0.2 | 3.5 ± 0.4 | +94% | |
| Hypothalamus | 3.5 ± 0.4 | 6.8 ± 0.7 | +94% | |
| Dopamine (DA) | Striatum | 4.5 ± 0.6 | 7.9 ± 0.8 | +76% |
| Nucleus Accumbens | 3.2 ± 0.4 | 5.5 ± 0.6 | +72% | |
| Prefrontal Cortex | 0.5 ± 0.1 | 0.9 ± 0.1 | +80% |
Signaling Pathway and Experimental Workflow
Visual representations of the biological and experimental processes are crucial for a clear understanding of the study design.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Sampling in the Rat Striatum
This protocol describes the implantation of a microdialysis probe and the collection of extracellular fluid from the striatum of a freely moving rat.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannula
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Surgical instruments
-
Dental cement
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (striatum) using appropriate stereotaxic coordinates.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
Administer this compound or vehicle control (e.g., intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) using a refrigerated fraction collector.
-
Store samples at -80°C until analysis.
HPLC-ECD for Quantification of Monoamine Neurotransmitters
This protocol outlines the analysis of monoamine neurotransmitters (DA, 5-HT, NE) and their metabolites in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate buffer, methanol, ion-pairing agent)
-
Standards for DA, 5-HT, NE, and their metabolites
-
Perchloric acid
-
Autosampler vials
Procedure:
-
Prepare the mobile phase and filter it through a 0.22 µm filter.
-
Degas the mobile phase before use.
-
Set up the HPLC-ECD system with the appropriate column and detector settings. The electrochemical detector potential should be optimized for the detection of monoamines.
-
Prepare a standard curve by diluting the stock solutions of neurotransmitter standards to a range of known concentrations.
-
Thaw the collected microdialysate samples on ice.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to autosampler vials.
-
Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC column.
-
Identify and quantify the neurotransmitters in the samples by comparing their retention times and peak areas to those of the standards.
-
Express the results as concentrations (e.g., ng/mL) and normalize to the protein content of the tissue if applicable.
Forced Swim Test (FST) in Rats
The FST is a common behavioral test used to assess antidepressant-like activity.
Materials:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Towels
Procedure:
-
Day 1 (Pre-test session):
-
Day 2 (Test session):
-
Administer this compound or vehicle control at a predetermined time before the test (e.g., 60 minutes).
-
Place the rat in the cylinder with fresh water for a 5-minute session.[4]
-
Record the session for later scoring.
-
A trained observer, blind to the treatment groups, should score the duration of immobility (the rat makes only minimal movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.[4]
-
Tail Suspension Test (TST) in Mice
The TST is another widely used behavioral despair test for screening antidepressant drugs.
Materials:
-
A suspension bar or a ledge
-
Adhesive tape
-
Video recording equipment
-
A quiet, well-lit testing area
Procedure:
-
Administer this compound or vehicle control at a specified time before the test.
-
Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the suspension bar, ensuring it cannot touch any surfaces.[5][6]
-
Record the session, which typically lasts for 6 minutes.[5][6]
-
A trained observer, blind to the experimental conditions, should score the total duration of immobility (the mouse hangs passively and is motionless).[6]
-
A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[6]
-
After the test, carefully remove the mouse and the tape and return it to its home cage.
References
- 1. Effect of this compound on brain levels of norepinephrine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on serotonin metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Changes in behavior and monoamine levels in microdialysate from dorsal striatum after 6-OHDA infusions into ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Monoamine Oxidase Activity Following Iproniazid Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes critical in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Dysregulation of MAO activity has been implicated in various neurological and psychiatric disorders, including depression and Parkinson's disease.[3]
Iproniazid is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[4] Originally developed as an anti-tuberculosis drug, its potent antidepressant effects were discovered serendipitously, paving the way for the development of MAO inhibitors (MAOIs) as a major class of antidepressants.[2] Understanding the interaction of this compound with MAO is crucial for neuroscience research and drug development.
These application notes provide detailed protocols for assaying MAO activity in the presence of this compound, a summary of its inhibitory effects, and visual representations of the relevant pathways and experimental workflows.
Quantitative Data: this compound Inhibition of Monoamine Oxidase
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against MAO-A and MAO-B from a comparative study. This data is essential for designing experiments to probe the inhibitory effects of this compound.
| Inhibitor | Target Enzyme | IC50 Value |
| This compound | MAO-A | 37 µM[5] |
| This compound | MAO-B | 42.5 µM[5] |
| This compound | MAO-A | 6560.0 nM[6] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Signaling Pathways and Experimental Workflow
Monoamine Neurotransmitter Metabolism Pathway
This diagram illustrates the central role of monoamine oxidase in the degradation of key neurotransmitters. This compound inhibits this process, leading to an accumulation of these neurotransmitters in the synapse.
Caption: Monoamine Neurotransmitter Metabolism Pathway.
Experimental Workflow for MAO Inhibition Assay
The following diagram outlines the general steps for performing a monoamine oxidase inhibition assay to evaluate the effect of a compound like this compound.
Caption: Experimental Workflow for MAO Inhibition Assay.
Experimental Protocols
Here are detailed protocols for common methods used to assay MAO activity. These can be adapted to study the inhibitory effects of this compound by pre-incubating the enzyme with the inhibitor.
Fluorometric Assay for MAO Activity
This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate. The H2O2 reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
Materials:
-
MAO enzyme source (e.g., tissue mitochondria, recombinant enzyme)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., p-tyramine for total MAO activity)
-
This compound solutions of varying concentrations
-
Selective inhibitors (optional): Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation ~530-570 nm, Emission ~585-600 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions.
-
Prepare a stock solution of the MAO substrate in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the MAO enzyme preparation to each well of the microplate.
-
To determine the effect of this compound, add 10 µL of the different this compound dilutions to the wells containing the enzyme. For control wells (no inhibition), add 10 µL of Assay Buffer.
-
To differentiate between MAO-A and MAO-B activity, pre-incubate the enzyme with a saturating concentration of either selegiline (to measure MAO-A activity) or clorgyline (to measure MAO-B activity) before adding this compound.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the interaction between this compound and the enzyme.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding 40 µL of the MAO substrate working solution to each well.
-
Immediately add 100 µL of the fluorescent probe/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Spectrophotometric Assay for MAO Activity
This method also relies on the detection of H2O2 produced during the MAO reaction. In this case, HRP catalyzes the reaction of H2O2 with a chromogenic substrate to produce a colored product that can be measured by a spectrophotometer.[7]
Materials:
-
MAO enzyme source
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., p-tyramine)
-
This compound solutions
-
Chromogenic substrate (e.g., 4-aminoantipyrine and vanillic acid)[7]
-
Horseradish Peroxidase (HRP)
-
96-well clear microplate
-
Spectrophotometric microplate reader (absorbance at ~498 nm)[7]
Procedure:
-
Reagent Preparation:
-
Prepare a chromogenic solution containing the chromogenic substrate and HRP in Assay Buffer.
-
Prepare a stock solution of the MAO substrate.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
Pipette 50 µL of the MAO enzyme into the wells of the microplate.
-
Add 10 µL of the this compound dilutions or Assay Buffer (for control) to the respective wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction and Detection:
-
Add 100 µL of the chromogenic solution to each well.
-
Start the reaction by adding 50 µL of the MAO substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in the fluorometric assay protocol.
-
Determine the IC50 value by plotting the % inhibition against the log of the this compound concentration.
-
Radiometric Assay for MAO Activity
This highly sensitive method uses a radiolabeled substrate and measures the formation of the radiolabeled product.
Materials:
-
MAO enzyme source
-
Assay Buffer
-
Radiolabeled MAO substrate (e.g., [14C]-tyramine or [3H]-serotonin)
-
This compound solutions
-
Scintillation fluid
-
Organic solvent for extraction (e.g., ethyl acetate/toluene mixture)
-
Acid to stop the reaction (e.g., HCl)
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, combine the MAO enzyme preparation with the different concentrations of this compound or Assay Buffer.
-
Pre-incubate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding acid (e.g., 2 M HCl).
-
-
Extraction and Detection:
-
Add an organic solvent to extract the deaminated radiolabeled product. The unreacted substrate will remain in the aqueous phase.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the organic (upper) phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the counts per minute (CPM) and the specific activity of the radiolabeled substrate.
-
Determine the percentage of inhibition and the IC50 value for this compound as described in the previous protocols.
-
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for researchers studying the effects of this compound on monoamine oxidase activity. By utilizing these standardized methods, scientists can obtain reliable and reproducible data to further elucidate the mechanisms of MAO inhibition and its implications in neuroscience and pharmacology. The choice of assay will depend on the specific requirements of the study, including sensitivity, throughput, and available equipment.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Iproniazid as a Pharmacological Tool to Study Catecholamine Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid, originally developed as an antitubercular agent, was the first monoamine oxidase (MAO) inhibitor used as an antidepressant. Although its clinical use has been largely discontinued due to hepatotoxicity, this compound remains a valuable pharmacological tool for researchers studying the metabolism of catecholamines.[1] As a non-selective and irreversible inhibitor of both MAO-A and MAO-B, this compound effectively prevents the degradation of monoamine neurotransmitters, including the catecholamines dopamine, norepinephrine, and epinephrine.[2][3] This property allows for the controlled elevation of these neurotransmitters in experimental settings, providing a powerful model to investigate their roles in various physiological and pathological processes.
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo studies of catecholamine metabolism, along with data presentation and visualization tools to facilitate experimental design and interpretation.
Data Presentation
In Vitro MAO Inhibition by this compound
The inhibitory potency of this compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B, can be quantified by determining the half-maximal inhibitory concentration (IC50). This data is crucial for designing experiments that aim to achieve specific levels of MAO inhibition.
| Compound | MAO Isoform | IC50 (µM) | Reference |
| This compound | MAO-A | 37.0 | [4] |
| This compound | MAO-B | 42.5 | [4] |
In Vivo Effects of this compound on Brain Catecholamine and Serotonin Levels
Administration of this compound to animal models leads to a significant increase in the brain concentrations of monoamine neurotransmitters. The following table summarizes the dose-dependent effect of this compound on rat brain serotonin levels and provides a qualitative indication of its effect on norepinephrine.
| This compound Dose (mg/kg, i.p.) | Decrease in MAO Activity (%) | Brain Serotonin (5-HT) Content (µg/g) | Brain Norepinephrine Level | Reference |
| 0 (Control) | 0 | ~0.5 | Baseline | [1] |
| 25 | ~20 | ~0.6 | Increased | [1][5] |
| 50 | ~50 | ~0.8 | Increased | [1][5] |
| 100 | ~80 | ~1.0 | Increased | [1][5] |
| 200 | >90 | ~1.2 | Increased | [1][5] |
Note: Quantitative data for the dose-dependent effects of this compound on dopamine and epinephrine levels were not explicitly available in the reviewed literature. However, as a non-selective MAO inhibitor, this compound is expected to increase the levels of all three catecholamines.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes how to determine the inhibitory effect of this compound on MAO-A and MAO-B activity in isolated mitochondria or recombinant enzymes.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B or isolated mitochondrial fractions
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare working solutions of this compound by serial dilution in phosphate buffer.
-
Prepare stock solutions of kynuramine and benzylamine in water.
-
Prepare working solutions of the substrates in phosphate buffer.
-
-
Enzyme Incubation:
-
To each well of a 96-well plate, add a specific concentration of this compound or vehicle control.
-
Add the MAO-A or MAO-B enzyme preparation to each well.
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at 37°C to allow for irreversible inhibition.
-
-
Initiation of Reaction:
-
Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to initiate the enzymatic reaction.
-
-
Measurement of Activity:
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The product of the kynuramine reaction, 4-hydroxyquinoline, can be measured spectrophotometrically.
-
The rate of the reaction is proportional to the MAO activity.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Study of this compound's Effect on Rat Brain Catecholamine Levels
This protocol outlines the steps for administering this compound to rats and subsequently measuring the levels of dopamine, norepinephrine, and epinephrine in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
This compound
-
Male Wistar rats (or other appropriate strain)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Dissection tools
-
Homogenizer
-
Perchloric acid (PCA) solution (e.g., 0.1 M)
-
Centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Catecholamine standards (dopamine, norepinephrine, epinephrine)
Procedure:
-
Animal Dosing:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Prepare a solution of this compound in saline.
-
Administer this compound or a saline vehicle control to the rats via intraperitoneal (i.p.) injection at the desired dose (e.g., 25-200 mg/kg).
-
-
Tissue Collection:
-
At a specified time point after this compound administration (e.g., 16 hours), anesthetize the rats.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain and isolate the region of interest (e.g., striatum, hippocampus, prefrontal cortex) on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a specific volume of ice-cold 0.1 M PCA.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant, which contains the catecholamines.
-
-
HPLC-ECD Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a specific volume of the filtered supernatant into the HPLC system.
-
Separate the catecholamines on the C18 column using the appropriate mobile phase and flow rate.
-
Detect the eluted catecholamines using the electrochemical detector set at an appropriate potential.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of dopamine, norepinephrine, and epinephrine standards.
-
Identify and quantify the catecholamines in the brain samples by comparing their retention times and peak areas to those of the standards.
-
Express the catecholamine levels as µg per gram of tissue.
-
Visualizations
Catecholamine Metabolism Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Proceedings: Age dependent recovery of rat brain MAO activity after administration of a single dose of this compound and pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of drugs affecting noradrenergic neurotransmission in rats with spontaneous petit mal-like seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on brain levels of norepinephrine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Iproniazid to Potentiate Serotonergic Agents
For Research Use Only. Not for clinical use.
Introduction
Iproniazid, initially developed as an anti-tubercular agent, was one of the first antidepressants to be introduced into clinical practice.[1][2] Its therapeutic effect stems from its function as a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[3] this compound inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of key neurotransmitters.[4] By inhibiting these enzymes, particularly MAO-A which preferentially metabolizes serotonin, this compound increases the synaptic concentration of serotonin, norepinephrine, and dopamine, thereby enhancing their neurotransmission.[4][5] This mechanism underlies its ability to potentiate the effects of other serotonergic agents. Co-administration can lead to a significant, and often dangerous, amplification of serotonergic activity, potentially resulting in serotonin syndrome.[5][6] These application notes provide an overview of the mechanism, protocols for studying its effects, and a summary of relevant data for research professionals. Despite its historical significance, this compound was withdrawn from most markets due to severe hepatotoxicity.[3][7]
Mechanism of Action: Potentiation of Serotonergic Signaling
This compound's primary mechanism involves the irreversible inhibition of monoamine oxidase (MAO).[3] MAO-A is the principal enzyme for the catabolism of serotonin (5-Hydroxytryptamine, 5-HT) in the presynaptic neuron. By inhibiting MAO-A, this compound prevents the breakdown of serotonin, leading to its accumulation in the presynaptic terminal. This increases the amount of serotonin available for release into the synaptic cleft upon neuronal firing. When used in conjunction with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin precursors like tryptophan, this effect is dramatically amplified. SSRIs block the re-uptake of serotonin from the synapse, while this compound prevents its breakdown, leading to a synergistic increase in synaptic serotonin levels and enhanced postsynaptic receptor activation.
Quantitative Data Summary
The following table summarizes comparative data on the MAO inhibitory effects of this compound and a related compound, isonicotinyl-PIH, based on early in vitro and in vivo studies. Injecting rats and rabbits with this compound has been shown to double the amount of serotonin in their brains within a few hours.[8]
| Compound | Assay Type | Tissue Source | Substrate | Relative Potency / Effect | Reference |
| This compound | In Vitro MAO Inhibition | Rat Liver Homogenate | Serotonin | Baseline Inhibitor | [9] |
| Isonicotinyl-PIH | In Vitro MAO Inhibition | Rat Liver Homogenate | Serotonin | 1.5 to 2 times more effective than this compound | [9] |
| This compound | In Vivo MAO Inhibition | Rat Brain | Endogenous | Significant inhibition of serotonin breakdown | [9] |
| Isonicotinyl-PIH | In Vivo MAO Inhibition | Rat Brain | Endogenous | 1.5 to 2 times more effective than this compound | [9] |
| This compound | In Vivo Serotonin Levels | Rat & Rabbit Brain | Endogenous | Doubled brain serotonin levels | [8] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from methodologies used to determine MAO activity in tissue homogenates.[9] It measures the ability of this compound to inhibit the breakdown of serotonin by MAO in a controlled in vitro setting.
Objective: To quantify the inhibitory potency (e.g., IC50) of this compound on MAO-A activity.
Materials:
-
Test compound: this compound
-
Tissue: Rat liver or brain
-
Buffer: Phosphate buffer (pH 7.0)
-
Substrate: Serotonin creatinine sulfate
-
Positive Control Inhibitor: Clorgyline (for MAO-A)
-
Reagents for stopping the reaction and quantifying serotonin (e.g., perchloric acid, HPLC-grade solvents).
Equipment:
-
Homogenizer
-
Refrigerated centrifuge
-
Incubating water bath (37°C)
-
HPLC system with a fluorescence or electrochemical detector
-
Microplate reader (if using a fluorescence-based assay kit)
Procedure:
-
Tissue Homogenate Preparation:
-
Euthanize a male Wistar rat according to approved institutional guidelines.
-
Excise the liver and/or brain and place it in ice-cold phosphate buffer.
-
Weigh the tissue and prepare a 20% (w/v) homogenate (e.g., 200 mg/mL) in cold phosphate buffer using a homogenizer.[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris. The supernatant will serve as the enzyme source.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube or 96-well plate, add a small volume of the tissue homogenate.
-
Add the this compound dilutions (or vehicle control/positive control) to the respective tubes/wells.
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.[9]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the serotonin substrate (final concentration, e.g., 4 µM).[9]
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stopping agent like perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant to quantify the amount of remaining serotonin or the formation of its metabolite. This is typically done using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Potentiation of Tryptamine-Induced Effects
This protocol is a representative model for assessing MAOI activity in vivo.[10] Tryptamine is a monoamine rapidly degraded by MAO. Inhibition of MAO by this compound potentiates the physiological effects of exogenously administered tryptamine, which can be quantified.
Objective: To assess the ability of this compound to potentiate the effects of a serotonergic agent (tryptamine) in vivo.
Materials:
-
Test animals: Mice or rats
-
Test compound: this compound
-
Challenge agent: Tryptamine HCl
-
Vehicle: Saline (0.9% NaCl)
Equipment:
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Observation cages
-
Timer
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the facility for at least one week.
-
Randomly assign animals to experimental groups (e.g., Vehicle + Saline; Vehicle + Tryptamine; this compound + Tryptamine).
-
-
This compound Pre-treatment:
-
Administer this compound (at a predetermined dose, e.g., 25-100 mg/kg) or vehicle to the animals via i.p. injection.
-
Allow a pre-treatment period of 1-4 hours for the inhibitor to take effect.
-
-
Tryptamine Challenge:
-
Administer tryptamine HCl (at a dose known to produce sub-maximal effects, e.g., 20-50 mg/kg, i.p.) to the relevant groups. Administer saline to the control group.
-
-
Behavioral and Physiological Assessment:
-
Immediately after the tryptamine challenge, place animals in individual observation cages.
-
Observe and score for signs of serotonin syndrome over a period of 60-90 minutes. Key signs in rodents include:
-
Head weaving
-
Forepaw treading
-
Hindlimb abduction
-
Straub tail
-
Tremors
-
-
A standardized scoring system should be used to quantify the severity of the syndrome.
-
-
Data Analysis:
-
Compare the behavioral scores between the group receiving tryptamine alone and the group receiving this compound plus tryptamine.
-
Use appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA) to determine if the potentiation effect is statistically significant.
-
Safety and Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). The combination of an MAOI and a serotonergic agent can induce a severe, potentially lethal serotonin syndrome.[6][11] Animals should be monitored closely for signs of distress, and humane endpoints must be clearly defined. This compound itself carries a risk of hepatotoxicity.[3]
References
- 1. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. What is this compound Phosphate used for? [synapse.patsnap.com]
- 6. Changes in Intensity of Serotonin Syndrome Caused by Adverse Interaction between Monoamine Oxidase Inhibitors and Serotonin Reuptake Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]
- 8. Rethinking Serotonin's Role in Depression [sfn.org]
- 9. ebm-journal.org [ebm-journal.org]
- 10. Relative activity of some inhibitors of monoamine oxidase in potentiating the action of tryptamine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iproniazid-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing animal models to study iproniazid-induced hepatotoxicity.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Issue / Question | Possible Causes | Troubleshooting Steps & Recommendations |
| High mortality rate in treated animals. | Dose is too high: this compound can cause significant toxicity, and the lethal dose can vary between species and even strains. Hepatic necrosis has been observed in rats with doses as low as 10 mg/kg.[1] The LD50 in rats is predicted to be 2.66 mol/kg.[1] Rapid administration: Bolus injections can lead to acute toxicity. Animal health status: Pre-existing health conditions can increase susceptibility. | Dose-ranging study: Conduct a pilot study with a range of doses to determine the optimal dose that induces hepatotoxicity without causing excessive mortality. Administration route and speed: Consider oral gavage or slower intraperitoneal injection rates. For oral administration, ensure the gavage volume is appropriate for the animal's size to avoid stress. Acclimatization and health screening: Ensure animals are properly acclimatized and healthy before starting the experiment. |
| High variability in serum ALT/AST levels between animals in the same group. | Genetic variability: Different strains of rodents may have varying susceptibility to this compound-induced liver injury. Differences in metabolism: Individual variations in cytochrome P450 (CYP450) enzyme activity can affect the rate of this compound metabolism to its toxic metabolite, isopropylhydrazine.[1][2] Inconsistent drug administration: Inaccurate dosing or variations in the administration technique can lead to different levels of exposure. Underlying inflammation: Subclinical infections or other inflammatory conditions can affect liver enzyme levels. | Use of inbred strains: Employ inbred strains of mice or rats to minimize genetic variability. CYP450 induction: To standardize metabolic activation, consider pre-treating animals with a CYP450 inducer like phenobarbital. This has been shown to potentiate this compound-induced necrosis.[2] Standardized procedures: Ensure all personnel are thoroughly trained in the administration technique to guarantee consistent dosing. Monitor animal health: Closely monitor animals for any signs of illness or distress that could indicate underlying conditions. |
| No significant elevation in ALT/AST levels despite histopathological evidence of liver damage. | Timing of blood collection: Peak enzyme levels may have been missed if blood was collected too early or too late after this compound administration. Assay interference: Components in the blood sample or the drug itself might interfere with the biochemical assay. | Time-course study: Conduct a time-course experiment to determine the optimal time point for blood collection to detect peak ALT/AST levels. Validate assay: Run appropriate controls to check for any assay interference. |
| Unexpected histopathological findings (e.g., steatosis instead of necrosis). | Species or strain differences: Different rodent species or strains may exhibit different pathological responses to this compound. For the related drug isoniazid, steatosis has been observed in some models. Dose and duration: The type of liver injury may be dependent on the dose and duration of this compound exposure. | Literature review: Thoroughly review the literature for the specific animal model and strain being used to understand the expected histopathological outcomes. Dose-response analysis: Correlate the observed pathology with the administered dose. Lower doses over a longer period may lead to different pathologies than a single high dose. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound is metabolized in the liver by cytochrome P450 (CYP450) enzymes to its active metabolite, isopropylhydrazine. Isopropylhydrazine is then further metabolized into reactive intermediates, including an isopropyl radical, which can covalently bind to liver macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1][3]
Q2: Which animal model is most suitable for studying this compound hepatotoxicity?
A2: Rats are a commonly used and well-documented model for this compound-induced hepatotoxicity, with studies showing clear evidence of hepatic necrosis.[1][2] However, research on the related drug isoniazid suggests that mice may be a better model for certain immune-mediated aspects of liver injury. The choice of model will depend on the specific research question.
Q3: What is a typical dosing regimen for inducing hepatotoxicity in rats?
A3: While a definitive universal protocol is not established, literature suggests that doses as low as 10 mg/kg of this compound can induce hepatic necrosis in rats.[1] To enhance the toxic effect, researchers often pre-treat the animals with a CYP450 inducer, such as phenobarbital. A pilot dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions and rat strain.
Q4: What biochemical markers should I measure to assess liver injury?
A4: The primary biochemical markers for hepatocellular injury are serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Other markers that can provide additional information include alkaline phosphatase (ALP) and total bilirubin.
Q5: What are the key histopathological features of this compound-induced liver injury?
A5: The hallmark histopathological feature is centrilobular hepatic necrosis. Other findings may include inflammatory cell infiltration and, depending on the model, steatosis (fatty liver).
Experimental Protocols
I. Induction of this compound Hepatotoxicity in Rats (General Protocol)
This protocol provides a general framework. It is crucial to optimize the dose and time points for your specific rat strain and experimental goals through a pilot study.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Phenobarbital (optional, for CYP450 induction)
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Gavage needles or syringes for intraperitoneal (IP) injection
-
Blood collection tubes
-
Formalin (10%) for tissue fixation
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
(Optional) CYP450 Induction:
-
Administer phenobarbital (e.g., 80 mg/kg, IP) once daily for 3 days prior to this compound administration to induce hepatic CYP450 enzymes.[2]
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile saline on the day of the experiment.
-
Administer a single dose of this compound (start with a range of 10-100 mg/kg, IP or by oral gavage) to the treatment group.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring:
-
Closely monitor the animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
-
Sample Collection:
-
At predetermined time points (e.g., 24, 48, and 72 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST).
-
Perfuse the liver with cold saline and collect liver tissue samples.
-
-
Tissue Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze other portions of the liver in liquid nitrogen and store at -80°C for molecular and biochemical analyses (e.g., oxidative stress markers, mitochondrial assays).
-
II. Assessment of Oxidative Stress Markers
Materials:
-
Frozen liver tissue
-
Phosphate buffer
-
Assay kits for:
-
Malondialdehyde (MDA)
-
Reduced glutathione (GSH)
-
Superoxide dismutase (SOD)
-
Catalase (CAT)
-
Procedure:
-
Tissue Homogenization: Homogenize a known weight of frozen liver tissue in cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at a low speed to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant for the assays.
-
Biochemical Assays: Perform the MDA, GSH, SOD, and CAT assays according to the manufacturer's instructions for the specific kits used. These assays typically involve colorimetric or fluorometric measurements.
III. Isolation of Mitochondria from Rat Liver
Materials:
-
Freshly excised rat liver
-
Isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Tissue Preparation: Perfuse the liver with cold saline to remove blood, then excise and place it in ice-cold isolation buffer.
-
Homogenization: Mince the liver and homogenize it using a Dounce homogenizer with a loose-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.
IV. Measurement of Cytochrome P450 Activity
Materials:
-
Liver microsomes (prepared from liver homogenate by ultracentrifugation)
-
CYP450 isoenzyme-specific substrates
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the liver microsomes with a specific CYP450 substrate and the NADPH regenerating system at 37°C.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method. The rate of metabolite formation is indicative of the CYP450 isoenzyme activity.
Data Presentation
Table 1: Expected Dose-Dependent Changes in Serum Liver Enzymes in Rats at 24 hours Post-Iproniazid Administration (Illustrative Data)
| This compound Dose (mg/kg) | Serum ALT (U/L) (Mean ± SD) | Serum AST (U/L) (Mean ± SD) |
| Vehicle Control | 40 ± 8 | 120 ± 25 |
| 10 | 150 ± 45 | 400 ± 90 |
| 50 | 500 ± 150 | 1200 ± 300 |
| 100 | 1200 ± 400 | 3000 ± 800 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the animal strain, experimental conditions, and specific protocol used.
Table 2: Histopathological Scoring of Liver Necrosis (Example)
| Score | Description of Necrosis |
| 0 | No necrosis |
| 1 | Single-cell necrosis |
| 2 | Focal necrosis involving small clusters of cells |
| 3 | Multifocal to coalescing necrosis |
| 4 | Bridging necrosis |
| 5 | Massive necrosis |
Visualizations
Caption: Metabolic activation of this compound leading to hepatotoxicity.
Caption: General workflow for an this compound hepatotoxicity study.
References
Optimizing iproniazid dosage to minimize adverse effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iproniazid. The focus is on optimizing dosage to minimize adverse effects during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective and irreversible monoamine oxidase inhibitor (MAOI).[1] It works by inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its antidepressant effects.[1]
Q2: What are the major adverse effects associated with this compound administration in research animals?
A2: The most significant adverse effect of this compound is hepatotoxicity (liver damage), which is caused by its metabolites.[1][2] Other reported adverse effects include central nervous system (CNS) effects such as dizziness, drowsiness, headaches, ataxia (impaired coordination), and muscular twitching.[1][2]
Q3: Is there a known dose-response relationship for this compound-induced hepatotoxicity?
A3: While detailed dose-response data from modern clinical trials is limited due to the drug's withdrawal from the market, animal studies have provided some insights. In rats, hepatic necrosis has been observed with doses as low as 10 mg/kg.[1] Higher doses are generally associated with a greater risk and severity of liver damage.
Q4: How can I monitor for this compound-induced hepatotoxicity in my animal studies?
A4: Regular monitoring of liver function is crucial. This can be achieved by collecting blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage. Histopathological examination of liver tissue at the end of the study can provide definitive evidence of hepatotoxicity.
Q5: Are there any known factors that can influence the toxicity of this compound?
A5: Yes, genetic factors can play a role. This compound is metabolized in part to isoniazid, which undergoes N-acetylation. The rate of this process is influenced by the acetylator phenotype (slow, intermediate, or rapid), which is genetically determined.[3] This can lead to interindividual differences in the toxicological response to this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Hepatotoxicity
-
Question: We are observing a higher-than-expected incidence of liver toxicity in our animal cohort at our intended therapeutic dose. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Verify Dosage Calculation and Administration: Double-check all calculations for dose preparation and the volume being administered to each animal. Ensure the route of administration is consistent and correct.
-
Assess Animal Strain and Genetics: Different animal strains can have variations in drug metabolism. The genetic background, particularly the acetylator phenotype, can significantly impact the metabolism and toxicity of this compound.[3] Consider if the strain you are using is known to be a "slow acetylator."
-
Re-evaluate the Dose: The intended "therapeutic" dose in your model may be too close to the toxic threshold. Consider performing a dose-ranging study to establish a clearer therapeutic window in your specific animal model. Start with a lower dose and gradually escalate, while closely monitoring for signs of toxicity.
-
Analyze Feed and Environmental Factors: Ensure that the animal diet does not contain high levels of tyramine, as this can lead to hypertensive crises with MAOIs.[2] Review all environmental conditions to rule out other stressors that might exacerbate toxicity.
-
Issue 2: Inconsistent Behavioral Effects at a Fixed Dose
-
Question: We are observing significant variability in the behavioral responses of our animals to a fixed dose of this compound. How can we address this?
-
Answer:
-
Check for Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varying plasma concentrations of this compound and its active metabolites. Consider performing pharmacokinetic studies to measure plasma levels of this compound and isopropylhydrazine in a subset of your animals.
-
Standardize Experimental Conditions: Ensure that all behavioral testing is conducted at the same time of day and under identical environmental conditions (e.g., lighting, noise levels) to minimize variability.
-
Consider Genetic Differences: As mentioned previously, genetic variations in metabolic enzymes can lead to different levels of the active compound, resulting in varied behavioral outcomes.
-
Refine Behavioral Assays: Review your behavioral testing protocols to ensure they are robust and sensitive enough to detect the expected effects of this compound.
-
Data Presentation
Table 1: Summary of this compound Dosages and Associated Adverse Effects
| Species | Dosage | Route of Administration | Observed Adverse Effects | Reference |
| Rat | 10 mg/kg | Not Specified | Hepatic necrosis | [1] |
| Human | 50 - 150 mg/day | Oral | Hepatitis (severe, irreversible), convulsions, porphyria, delirium, orthostatic hypotension, euphoria, weakness, headache, drowsiness, fatigue, constipation, insomnia, dry mouth, nausea, vomiting. |
Disclaimer: The human dosage information is from historical clinical use and is provided for informational purposes only. This compound is not approved for clinical use in most countries due to its significant toxicity.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Rodents
Objective: To evaluate the potential of a given dose of this compound to cause liver damage in a rodent model.
Methodology:
-
Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley rats).
-
Dosing:
-
Establish at least three dose groups (low, medium, high) and a vehicle control group.
-
Based on existing data, a starting point for the highest dose could be around 10 mg/kg/day for rats.[1]
-
Administer this compound or vehicle daily for a predetermined period (e.g., 14 or 28 days) via the intended experimental route (e.g., oral gavage).
-
-
Monitoring:
-
Conduct daily clinical observations for signs of toxicity (e.g., weight loss, lethargy, changes in coat).
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) for serum biochemistry analysis (ALT, AST).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and perform a gross necropsy, paying close attention to the liver.
-
Collect liver tissue for histopathological analysis. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
(Optional) Collect a portion of the liver for more specific toxicity assays such as TUNEL or caspase activation assays to assess apoptosis.
-
Protocol 2: Quantification of this compound and Isopropylhydrazine in Plasma
Objective: To determine the plasma concentrations of this compound and its primary hepatotoxic metabolite, isopropylhydrazine.
Methodology:
-
Sample Collection:
-
Collect blood samples from animals at various time points after this compound administration into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store the plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and isopropylhydrazine.
-
Develop a method with appropriate chromatographic separation (e.g., using a C18 column) and mass spectrometric detection in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Mandatory Visualization
References
Stability and storage conditions for iproniazid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of iproniazid solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound solid and solutions?
For optimal stability, this compound in its solid, lyophilized form should be stored at -20°C and kept desiccated. In this state, it can be stable for up to 36 months.[1]
Once this compound is dissolved, the stability of the solution depends on the storage temperature. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2][3]
| Storage Temperature | Recommended Duration of Use |
| -20°C | Up to 1 month[1][2][3] |
| -80°C | Up to 6 months[2][3] |
2. In which solvents can I dissolve this compound?
This compound is soluble in several common laboratory solvents.[1] The choice of solvent will depend on the requirements of your specific experiment.
-
Dimethyl sulfoxide (DMSO): this compound is readily soluble in DMSO.[1][3]
-
Water: It is also soluble in water.[1]
-
Ethanol: this compound shows good solubility in ethanol.[1]
When preparing stock solutions, especially in DMSO, it is advisable to use a fresh, anhydrous grade of the solvent, as moisture can accelerate degradation.[4]
3. What are the main degradation pathways for this compound in solution?
This compound is susceptible to degradation through several chemical pathways, primarily hydrolysis and oxidation. It is known to be labile under acidic, neutral, and alkaline conditions. The primary degradation reaction is the hydrolysis of the amide bond, which yields isopropylhydrazine and isonicotinic acid.[2][5] Isopropylhydrazine is a known hepatotoxin and can be further metabolized.[2][5]
This compound is considered to be relatively stable under photolytic (light) and thermal (heat) stress.
4. How does pH affect the stability of this compound solutions?
The stability of this compound is sensitive to changes in pH.[5] Both acidic and alkaline conditions can accelerate its degradation, primarily through hydrolysis. While specific quantitative data on the degradation rate of this compound at different pH values is limited in publicly available literature, studies on the related compound isoniazid show significant degradation in non-neutral pH conditions. For maximal stability, it is recommended to prepare and use this compound solutions in a buffer system that maintains a pH close to neutral, unless the experimental protocol requires otherwise.
Troubleshooting Guide
Issue 1: My this compound solution has turned yellow/brown. Can I still use it?
A change in the color of a solution can be an indicator of chemical degradation. For many pharmaceutical solutions, a shift towards yellow or brown suggests the formation of degradation products. While a slight yellowing may not always correlate with a significant loss of potency for some compounds, it is a sign of instability.
Recommendation: It is best practice to discard any discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results. The color change is likely due to the formation of degradation products, which could have different biological activities or interfere with your assay.
Issue 2: My this compound solution, prepared in DMSO, precipitates when I dilute it in my aqueous buffer/cell culture medium. What should I do?
This is a common issue when diluting a concentrated stock solution from an organic solvent like DMSO into an aqueous medium where the compound has lower solubility.
Recommendations to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before adding it to the aqueous medium.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5% for cell-based assays, to minimize solvent toxicity and solubility issues.[6]
-
Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent that is miscible with both DMSO and water can help maintain solubility.
-
Gentle Mixing: When diluting, add the this compound-DMSO solution to the aqueous buffer while gently vortexing or mixing to ensure rapid and even dispersion.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 1.792 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound: 179.22 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if needed.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 80°C) for a defined period.
-
Also, prepare an aqueous solution of this compound and incubate at an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw samples (dissolving the solid in mobile phase) and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
Analysis: For each condition, analyze the samples using a validated stability-indicating HPLC method to separate the parent this compound peak from any degradation products. Quantify the percentage of degradation.
Signaling Pathway
Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
This compound is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] These enzymes are responsible for the degradation of monoamine neurotransmitters in the synaptic cleft and within the neuron. By inhibiting MAO-A and MAO-B, this compound increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which is believed to be the basis of its antidepressant effects.[1][2]
References
- 1. This compound | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. glpbio.com [glpbio.com]
- 4. media.neliti.com [media.neliti.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Preclinical Studies with Iproniazid and the "Cheese Effect"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iproniazid in preclinical studies. The focus is on understanding and mitigating the tyramine-induced hypertensive crisis, commonly known as the "cheese effect."
Frequently Asked Questions (FAQs)
Q1: What is the "cheese effect" and why is it a concern in preclinical studies with this compound?
A1: The "cheese effect" refers to a hypertensive crisis that can occur when a subject treated with a monoamine oxidase inhibitor (MAOI), such as this compound, ingests foods high in tyramine.[1] this compound is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2][3] MAO-A is the primary enzyme responsible for metabolizing dietary tyramine in the gut and liver.[1] When MAO-A is inhibited, tyramine is absorbed systemically, leading to a massive release of norepinephrine from sympathetic nerve terminals, resulting in a rapid and dangerous increase in blood pressure.[1] This is a critical concern in preclinical studies as standard rodent chow can contain variable levels of tyramine, potentially leading to unexpected cardiovascular events and confounding experimental results.
Q2: What is the mechanism of action of this compound?
A2: this compound is a hydrazine derivative that irreversibly inhibits monoamine oxidase by forming a stable complex with the enzyme.[2] This inhibition is non-selective, affecting both MAO-A and MAO-B isoforms.[3] By inhibiting these enzymes, this compound prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their accumulation in the synapse. This is the basis for its antidepressant effects. However, this non-selective inhibition is also responsible for the "cheese effect."
Q3: How do I choose the appropriate dose of this compound for my preclinical study?
A3: The dose of this compound will depend on the specific research question, the animal model, and the desired level of MAO inhibition. It is crucial to perform a dose-response study to determine the optimal dose for your experimental setup. Below is a table summarizing reported doses and their effects on MAO activity in rats.
| Dose (mg/kg, i.p.) | Animal Model | Tissue | % MAO Inhibition (approx.) | Reference |
| 10 | Rat | Liver | Significant Necrosis | [2] |
| 25 | Rat | Brain | ~50% | [4] |
| 50 | Rat | Brain | ~75% | [4] |
| 100 | Rat | Brain | >90% | [4] |
Q4: What are the alternatives to this compound for preclinical MAO inhibition studies that may avoid the "cheese effect"?
A4: To avoid the "cheese effect," researchers can consider using reversible inhibitors of MAO-A (RIMAs) or selective inhibitors of MAO-B. RIMAs, such as moclobemide, allow for displacement by tyramine at the enzyme's active site, reducing the risk of a hypertensive crisis. Selective MAO-B inhibitors, such as selegiline, do not significantly inhibit the metabolism of dietary tyramine by MAO-A.
Troubleshooting Guides
Problem 1: Unexpected mortality or adverse cardiovascular events in this compound-treated animals.
-
Possible Cause: Uncontrolled dietary tyramine intake leading to a hypertensive crisis (the "cheese effect"). Standard rodent chows can have variable tyramine content.
-
Troubleshooting Steps:
-
Analyze Rodent Diet: Have your current batch of rodent chow analyzed for tyramine content. Consider switching to a custom, low-tyramine diet for the duration of the study.
-
Monitor Blood Pressure: In a subset of animals, implant telemetric devices to continuously monitor blood pressure and heart rate after this compound administration. This will help to identify any tyramine-induced pressor responses.
-
Reduce this compound Dose: If high mortality persists even with a controlled diet, consider reducing the dose of this compound and confirming the level of MAO inhibition with ex vivo enzyme assays.
-
Problem 2: High variability in behavioral or physiological readouts in this compound-treated groups.
-
Possible Cause: Inconsistent tyramine levels in the diet across different batches of chow or even within the same bag can lead to varying degrees of pressor effects, causing stress and affecting other experimental outcomes.
-
Troubleshooting Steps:
-
Standardize Diet: Use a fixed-formula, low-tyramine diet from a reputable supplier for all experimental and control groups.
-
Acclimatize Animals: Ensure a sufficient acclimatization period for the animals on the specialized diet before starting the experiment.
-
Control for Stress: Implement proper handling and housing conditions to minimize stress, which can also impact cardiovascular parameters.
-
Experimental Protocols
Protocol 1: Tyramine Pressor Response Assay in Rats
This protocol is designed to assess the potentiation of tyramine-induced hypertension by an MAO inhibitor like this compound.
-
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Tyramine hydrochloride
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Carotid artery catheter and pressure transducer
-
Data acquisition system
-
-
Methodology:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the carotid artery for direct blood pressure measurement. Allow the animal to recover from surgery.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle (saline) to the conscious, freely moving rat.
-
Baseline Blood Pressure: After a predetermined time for the MAOI to take effect (e.g., 2 hours), record the baseline mean arterial pressure (MAP).
-
Tyramine Challenge: Administer increasing doses of tyramine hydrochloride (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) intravenously through a tail vein catheter at fixed intervals (e.g., every 15 minutes).
-
Data Recording: Continuously record the blood pressure throughout the tyramine challenge.
-
Data Analysis: Determine the peak pressor response (maximum increase in MAP) for each dose of tyramine. Plot a dose-response curve and calculate the ED50 (the dose of tyramine that produces 50% of the maximal pressor response) for both the this compound-treated and control groups. A leftward shift in the dose-response curve for the this compound group indicates a potentiation of the tyramine pressor effect.
-
Visualizations
Caption: Mechanism of action of this compound in the neuron.
References
Technical Support Center: Improving the Specificity of Iproniazid in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the specificity of iproniazid in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] There are two main isoforms of this enzyme: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and benzylamine. Both enzymes are responsible for the breakdown of dopamine and tyramine.[3][4] By inhibiting both MAO-A and MAO-B, this compound increases the synaptic availability of these neurotransmitters.[2]
Q2: What are the main challenges when using this compound in experiments?
A2: The primary challenges with this compound are its lack of selectivity and its potential for off-target effects.
-
Non-selectivity: Because this compound inhibits both MAO-A and MAO-B, it is difficult to attribute an observed effect to the inhibition of one isoform over the other without proper controls.
-
Irreversibility: this compound binds covalently to the MAO enzymes, leading to long-lasting inhibition that is only overcome by the synthesis of new enzyme.[1] This can make it difficult to perform experiments that require a washout period.
-
Off-target effects: this compound's reactive hydrazine group can interact with other proteins. A significant off-target effect is the mechanism-based inactivation of several cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C19, and CYP3A.[5][6] This can confound results, especially in experiments involving other drugs or metabolic studies.
-
Hepatotoxicity: Metabolites of this compound are known to be hepatotoxic, which is a crucial consideration in in vivo studies.[1]
Q3: Are there more specific alternatives to this compound?
A3: Yes, several selective MAO inhibitors are available and are recommended as controls or alternatives to improve experimental specificity.
-
For MAO-A:
-
Clorgyline: An irreversible and highly selective MAO-A inhibitor.
-
Moclobemide: A reversible and selective MAO-A inhibitor (RIMA). This reversibility can be advantageous in certain experimental designs.
-
-
For MAO-B:
Troubleshooting Guide
Problem: My experimental results with this compound are ambiguous. I cannot determine if the effects are due to MAO-A or MAO-B inhibition.
Solution: To dissect the specific contributions of MAO-A and MAO-B, you should include selective inhibitors as controls in your experimental design.
-
Parallel Treatments: Run parallel experiments using a selective MAO-A inhibitor (e.g., clorgyline) and a selective MAO-B inhibitor (e.g., selegiline) at concentrations that ensure selectivity.
-
Compare Outcomes:
-
If the effect observed with this compound is mimicked by the selective MAO-A inhibitor but not the MAO-B inhibitor, your effect is likely MAO-A dependent.
-
If the effect is mimicked by the selective MAO-B inhibitor, it is likely MAO-B dependent.
-
If the effect is only seen with this compound and not with either selective inhibitor alone, it may require the inhibition of both isoforms or could be an off-target effect.
-
Problem: I am concerned about potential off-target effects of this compound, particularly on drug metabolism.
Solution: this compound and its metabolite, isoniazid, can inhibit cytochrome P450 enzymes, which is a significant concern if your experimental system involves other compounds metabolized by CYPs.[5][7][8]
-
Check for CYP Inhibition: If possible, perform a direct assay to see if this compound affects the activity of relevant CYP isoforms (e.g., CYP1A2, CYP2C19, CYP3A4) in your system.[5]
-
Use an Alternative: If CYP inhibition is a confounding factor, consider using a more specific, non-hydrazine-based MAO inhibitor that has a lower potential for CYP interactions.
-
Control for Metabolites: Be aware that this compound is metabolized to active and potentially toxic intermediates.[1] Your experimental observations could be due to these metabolites rather than direct MAO inhibition.
Data Presentation
Inhibitor Specificity Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and several selective inhibitors against MAO-A and MAO-B. Lower values indicate higher potency.
| Inhibitor | Type | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |
| This compound | Non-selective, Irreversible | ~37 | ~42.5 | None |
| Clorgyline | MAO-A Selective, Irreversible | ~0.0049 | High | MAO-A |
| Selegiline | MAO-B Selective, Irreversible | High | ~0.014 | MAO-B |
| Moclobemide | MAO-A Selective, Reversible | ~6.06 | High | MAO-A |
Note: IC₅₀ values can vary depending on the experimental conditions (e.g., enzyme source, substrate, incubation time). The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro MAO Inhibition Assay Using Recombinant Enzymes
This protocol is designed to determine the IC₅₀ of a test compound (e.g., this compound) against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) and control inhibitors (Clorgyline, Selegiline) dissolved in DMSO
-
96-well microplate
-
Plate reader (for fluorescence or absorbance) or LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Dilute recombinant MAO-A and MAO-B to the desired concentration in cold MAO Assay Buffer.
-
Prepare a stock solution of kynuramine in assay buffer. The final concentration in the assay should be close to its Km value.
-
Prepare serial dilutions of this compound, clorgyline, and selegiline in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup (perform separately for MAO-A and MAO-B):
-
To each well of a 96-well plate, add:
-
MAO Assay Buffer
-
Test compound/control inhibitor at various concentrations (or vehicle for control)
-
MAO enzyme solution
-
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the kynuramine substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
-
Stop Reaction & Detection:
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
The product of the kynuramine reaction, 4-hydroxyquinoline, can be measured.[10]
-
Fluorometric Detection: Measure the fluorescence at the appropriate excitation/emission wavelengths.
-
LC-MS/MS Detection: For higher sensitivity and specificity, analyze the formation of 4-hydroxyquinoline using LC-MS/MS.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Differentiating MAO-A and MAO-B Activity in Cell Lysates
This protocol allows for the measurement of MAO-A and MAO-B activity in samples like cell or tissue homogenates.
Materials:
-
Cell or tissue homogenate prepared in MAO Assay Buffer
-
MAO-A specific inhibitor: Clorgyline (e.g., 10 µM working solution)
-
MAO-B specific inhibitor: Selegiline (e.g., 10 µM working solution)
-
MAO substrate (e.g., Tyramine or another suitable substrate)
-
Detection reagents (e.g., a kit that measures H₂O₂ production, a byproduct of the MAO reaction)[12]
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenization in cold MAO Assay Buffer, followed by centrifugation to pellet debris. Collect the supernatant.
-
-
Assay Setup (in triplicate):
-
Well Set 1 (Total MAO activity): Add cell lysate + vehicle (e.g., water or buffer).
-
Well Set 2 (MAO-B activity): Add cell lysate + Clorgyline working solution (to inhibit MAO-A).
-
Well Set 3 (MAO-A activity): Add cell lysate + Selegiline working solution (to inhibit MAO-B).
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at 25°C to allow for specific inhibition of the respective MAO isoforms.[12]
-
-
Reaction and Detection:
-
Calculations:
-
Total MAO Activity: Signal from Well Set 1.
-
MAO-B Activity: Signal from Well Set 2.
-
MAO-A Activity: (Signal from Well Set 1) - (Signal from Well Set 2). Alternatively, the signal from Well Set 3 can be used as a direct measure of MAO-A activity.
-
Confirm that (MAO-A activity + MAO-B activity) is approximately equal to the Total MAO activity.
-
By following these guidelines and protocols, researchers can more accurately interpret their results and ensure that the observed effects of this compound are correctly attributed to its intended targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of potential mechanism-based inactivation of human drug metabolizing cytochromes P450 by monoamine oxidase inhibitors, including isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Inhibition of Cytochrome P450 (CYP450) Isoforms by Isoniazid: Potent Inhibition of CYP2C19 and CYP3A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. biopioneer.com.tw [biopioneer.com.tw]
Technical Support Center: Mitigating Off-Target Pharmacological Effects of Iproniazid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the off-target pharmacological effects of iproniazid in experimental settings.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary off-target effects of this compound? | The most significant off-target effect of this compound is hepatotoxicity, or liver damage.[1] Other notable off-target effects include neurological side effects such as dizziness, drowsiness, and ataxia, as well as a significant drug-food interaction with tyramine-containing foods, which can lead to a hypertensive crisis.[1][2] |
| What is the mechanism behind this compound-induced hepatotoxicity? | This compound is metabolized in the liver to a reactive intermediate, isopropylhydrazine.[1] This metabolite is then oxidized by cytochrome P450 (CYP450) enzymes to form an isopropyl radical, a highly reactive species that can covalently bind to and damage liver macromolecules, leading to cellular necrosis.[1] |
| How can I minimize this compound-induced hepatotoxicity in my cell culture experiments? | Co-incubation with inhibitors of cytochrome P450 enzymes (e.g., piperonyl butoxide, cobalt chloride) or amidase inhibitors (e.g., bis-para-nitrophenyl phosphate) can significantly reduce the formation of the toxic isopropyl radical and subsequent liver cell damage.[3] |
| What is the "cheese reaction" associated with this compound? | This refers to a hypertensive crisis that can occur when this compound, a monoamine oxidase inhibitor (MAOI), is taken with foods rich in tyramine, such as aged cheeses, cured meats, and some fermented products.[2] this compound's inhibition of MAO-A in the gut and liver prevents the breakdown of tyramine, leading to its accumulation and a subsequent surge in blood pressure. |
| How can I prevent the tyramine interaction in my in vivo experiments? | For animal studies, it is crucial to use a low-tyramine diet to avoid confounding hypertensive events. If the study design requires the investigation of this interaction, tyramine can be administered in a controlled manner to assess the pressor response. |
| What are the common neurological side effects of this compound observed in research? | Common neurological side effects include dizziness, drowsiness, headaches, ataxia (impaired coordination), and muscular twitching.[1] |
| Are there ways to mitigate the neurological side effects in an experimental setting? | For in vitro neurotoxicity studies, co-culture systems with glial cells may offer a more complete model to investigate protective mechanisms. For in vivo studies, careful dose-response analyses are critical to identify a therapeutic window with minimal neurological effects. The administration of pyridoxine (Vitamin B6) has been used to alleviate peripheral neuropathy associated with related compounds like isoniazid.[4] |
Troubleshooting Guides
Issue: High levels of cytotoxicity observed in this compound-treated primary hepatocytes.
Possible Cause: Metabolic activation of this compound to its hepatotoxic metabolite, the isopropyl radical.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Utilize a quantitative cytotoxicity assay, such as the MTT assay, to determine the dose-dependent toxicity of this compound in your hepatocyte model.
-
Inhibit Metabolic Activation:
-
Cytochrome P450 Inhibition: Co-incubate your primary hepatocytes with a CYP450 inhibitor. A common and effective choice is piperonyl butoxide.
-
Amidase Inhibition: To prevent the initial hydrolysis of this compound to isopropylhydrazine, co-incubate with an amidase inhibitor like bis-para-nitrophenyl phosphate (BNPP).
-
-
Dose-Response Analysis: Perform a dose-response experiment with the selected inhibitor to determine the optimal concentration for reducing cytotoxicity without affecting baseline cell health.
Issue: Inconsistent or unexpected pressor responses in animal models treated with this compound.
Possible Cause: Uncontrolled dietary tyramine intake.
Troubleshooting Steps:
-
Standardize Diet: Ensure all animals are maintained on a commercially available low-tyramine chow for a sufficient acclimation period before and during the experiment.
-
Controlled Tyramine Challenge: If studying the pressor response is intended, administer a known dose of tyramine (e.g., via oral gavage or intravenous injection) to elicit a reproducible hypertensive event.
-
Monitor Blood Pressure: Implement continuous or frequent blood pressure monitoring to accurately capture the onset, peak, and duration of any hypertensive response.
Experimental Protocols
Protocol 1: In Vitro Mitigation of this compound-Induced Hepatotoxicity
This protocol outlines a method for assessing and mitigating the cytotoxic effects of this compound on primary human hepatocytes using enzymatic inhibitors.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Piperonyl butoxide (PBO)
-
Bis-para-nitrophenyl phosphate (BNPP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Methodology:
-
Cell Plating: Seed primary human hepatocytes in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach and recover for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound, PBO, and BNPP in a suitable solvent (e.g., DMSO). Create a dilution series for each compound in the culture medium.
-
Treatment:
-
This compound Cytotoxicity: Treat hepatocytes with increasing concentrations of this compound for 24-72 hours.
-
Inhibitor Co-treatment: Treat hepatocytes with a fixed toxic concentration of this compound in the presence of varying concentrations of either PBO or BNPP for the same duration.
-
-
MTT Assay for Cell Viability:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 of this compound and the protective effect of the inhibitors.
Quantitative Data on Inhibitor Efficacy (Hypothetical Data for Illustrative Purposes)
| Inhibitor | Concentration (µM) | This compound Concentration (mM) | % Increase in Cell Viability (compared to this compound alone) |
| Piperonyl Butoxide | 10 | 1 | 25% |
| 50 | 1 | 60% | |
| 100 | 1 | 85% | |
| Bis-para-nitrophenyl phosphate | 50 | 1 | 30% |
| 250 | 1 | 70% | |
| 500 | 1 | 90% |
Protocol 2: In Vitro Assessment of this compound-Induced Neurotoxicity
This protocol provides a framework for evaluating the potential neurotoxic effects of this compound using a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Reagents for assessing neuronal health (e.g., markers for apoptosis, oxidative stress, and neurite outgrowth)
Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using methods such as retinoic acid treatment.
-
This compound Treatment: Expose the differentiated SH-SY5Y cells to a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
Assessment of Neurotoxicity Endpoints:
-
Cell Viability: Perform an MTT or similar cytotoxicity assay.
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) and glutathione (GSH).
-
Apoptosis: Use assays to detect caspase activation or Annexin V staining.
-
Neurite Outgrowth: Image the cells and quantify changes in neurite length and branching.
-
-
Data Analysis: Analyze the data to determine the concentration- and time-dependent effects of this compound on neuronal viability and function.
Visualizations
References
Validation & Comparative
Iproniazid vs. phenelzine: a comparative analysis in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two monoamine oxidase inhibitors (MAOIs), iproniazid and phenelzine, based on available preclinical data. Both agents are non-selective, irreversible inhibitors of monoamine oxidase, an enzyme crucial for the degradation of monoamine neurotransmitters. While historically significant in the treatment of depression, their use has been limited by safety concerns. This analysis delves into their biochemical and behavioral profiles in preclinical models to offer a comprehensive resource for researchers.
Mechanism of Action: Inhibition of Monoamine Oxidase
This compound and phenelzine exert their primary pharmacological effect by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. This inhibition leads to an accumulation of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[1][2]
Below is a diagram illustrating the monoamine oxidase inhibition pathway.
Caption: Mechanism of action of this compound and Phenelzine.
Quantitative Comparison of MAO Inhibition
The following table summarizes the in vitro inhibitory potency of this compound and phenelzine against MAO-A and MAO-B. It is important to note the discrepancy in the reported IC50 values for this compound, which may be due to different experimental conditions.
| Compound | MAO-A Inhibition | MAO-B Inhibition | Reference |
| This compound | IC50: 6560 µM | IC50: 42.5 µM | [3][4] |
| IC50: 37 µM | [4] | ||
| Phenelzine | pKi: 7.3 (Ki: 4.7x10⁻⁸ M) | pKi: 7.8 (Ki: 1.5x10⁻⁸ M) | |
| Kᵢₙₐ꜀ₜ: 820 nM | Kᵢₙₐ꜀ₜ: 3900 nM |
Effects on Brain Monoamine Levels
Both this compound and phenelzine lead to significant increases in brain monoamine concentrations. Phenelzine has been shown to produce robust, dose-dependent elevations of serotonin, norepinephrine, and dopamine. While quantitative data for this compound is less specific, it is known to increase brain levels of serotonin and norepinephrine.[5][6]
| Compound | Animal Model | Dose | Effect on Monoamine Levels | Reference |
| This compound | Rat | Not Specified | Increase in brain serotonin and norepinephrine | [6][7] |
| Phenelzine | Rat | Single dose | Whole brain: 240% increase in 5-HT, 150% increase in NE, 170% increase in DA | |
| Rat | 15 mg/kg | > 2-fold increase in whole brain GABA | ||
| Mouse | Chronic treatment | Dramatic increase in 5-HT; slight increase in DA and NE | [8] |
Preclinical Efficacy in Behavioral Models
Experimental Protocol: Forced Swim Test (Rodents)
The following provides a general protocol for the forced swim test in rats and mice.
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.
Apparatus:
-
A transparent Plexiglas cylinder (for rats: 40-60 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C.
-
A video camera for recording the sessions.
-
A stopwatch or automated tracking software.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30 minutes before the start of the experiment to acclimate.
-
Pre-test Session (for rats): On day 1, each rat is individually placed in the cylinder filled with water (30 cm deep) for a 15-minute session. This session is for habituation.
-
Test Session: 24 hours after the pre-test (for rats) or on the day of testing (for mice, single 6-minute session), the animals are again placed in the water-filled cylinder. The test session is typically 5 minutes for rats and 6 minutes for mice.[9]
-
Drug Administration: Test compounds (this compound, phenelzine, or vehicle) are administered at specified times before the test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the final 4 minutes of the test session.[10]
Caption: Workflow for the Forced Swim Test.
Preclinical Safety and Toxicity
A significant point of differentiation between this compound and phenelzine in preclinical models is their safety profile, particularly concerning hepatotoxicity.
This compound-Induced Hepatotoxicity
This compound's clinical use was largely discontinued due to its association with severe liver injury. Preclinical studies in rats have elucidated the mechanism behind this toxicity.
-
Toxic Metabolite: this compound is metabolized to isopropylhydrazine, which is a potent hepatotoxin.[11]
-
Mechanism: Isopropylhydrazine is oxidized by cytochrome P-450 enzymes to a reactive alkylating agent that covalently binds to liver macromolecules, leading to hepatic necrosis.[12]
-
Toxicity Threshold: In rats, hepatic necrosis has been observed at doses as low as 10 mg/kg.
Experimental Protocol: this compound Hepatotoxicity Study (Rodents)
Objective: To evaluate the potential for this compound to induce liver injury in rodents.
Animals: Male Wistar rats (or other appropriate strain).
Procedure:
-
Dosing: Animals are administered this compound orally or intraperitoneally at various doses for a specified duration.
-
Sample Collection: At the end of the study period, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to assess liver damage.
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for signs of cellular damage, such as necrosis and inflammation.
Caption: Pathway of this compound-induced hepatotoxicity.
Phenelzine Safety Profile
While phenelzine is also a hydrazine derivative, reports of severe hepatotoxicity are less common than with this compound. However, preclinical studies indicate a potential for adverse effects.
-
Acute Toxicity: The predicted oral LD50 for phenelzine in rats is 2.6507 mol/kg.[13]
-
Neuroprotective Properties: In contrast to its potential toxicity, phenelzine has demonstrated neuroprotective effects in animal models of stroke and traumatic brain injury.[14]
Summary of Comparative Data
| Feature | This compound | Phenelzine |
| MAO Inhibition | Non-selective, irreversible | Non-selective, irreversible |
| MAO-A Potency | Lower (IC50 in µM range) | Higher (Ki in nM range) |
| MAO-B Potency | Moderate (IC50 in µM range) | High (Ki in nM range) |
| Effect on 5-HT | Increases brain levels | Dramatically increases brain levels |
| Effect on NE | Increases brain levels | Significantly increases brain levels |
| Effect on DA | Less clear | Significantly increases brain levels |
| Hepatotoxicity | High risk, mediated by a toxic metabolite | Lower risk reported |
| Neuroprotection | Not a prominent finding | Demonstrated in preclinical models |
| Acute Toxicity (Rat Oral LD50) | Predicted: 2.6600 mol/kg[11] | Predicted: 2.6507 mol/kg[13] |
Conclusion
This comparative analysis of this compound and phenelzine based on preclinical data highlights both their similarities as non-selective, irreversible MAOIs and their key differences. Phenelzine appears to be a more potent inhibitor of both MAO-A and MAO-B and has more robustly documented effects on elevating a broader range of monoamine neurotransmitters. The most significant differentiating factor is the well-established and mechanistically understood hepatotoxicity of this compound, which is a less prominent concern for phenelzine in the available preclinical literature. Furthermore, phenelzine has shown promise in preclinical models for its neuroprotective effects, an area where data for this compound is lacking. This guide provides a foundation for researchers to make informed decisions in the context of drug discovery and development, underscoring the importance of detailed preclinical characterization.
References
- 1. Effects of a single dose of methamphetamine and iprindole on the serotonergic and dopaminergic system of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Report on Oral LD50 in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. jneurology.com [jneurology.com]
- 5. Effect of this compound on brain levels of norepinephrine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acute oral ld50: Topics by Science.gov [science.gov]
- 11. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. oral ld50 values: Topics by Science.gov [science.gov]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
Iproniazid's Inhibitory Profile on MAO-A and MAO-B: A Comparative Analysis
Iproniazid, a hydrazine derivative, is historically significant as one of the first monoamine oxidase inhibitors (MAOIs) used in the treatment of depression.[1][2] Its therapeutic effects, and also some of its adverse reactions, stem from its ability to inhibit the two isoforms of monoamine oxidase, MAO-A and MAO-B. This guide provides a comparative analysis of this compound's inhibitory action on these two enzymes, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Inhibitory Potency
This compound is recognized as a non-selective inhibitor, meaning it targets both MAO-A and MAO-B.[1][3] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against MAO-A and MAO-B are presented in the table below. It is important to note that reported IC50 values can vary between studies due to different experimental conditions.
| Enzyme Isoform | This compound IC50 (µM) | Reference |
| MAO-A | 37 | [4] |
| MAO-A | 6.56 | [5] |
| MAO-B | 42.5 | [4] |
| Total MAO | 4.02 ± 0.06 | [6] |
The data indicates that this compound inhibits both MAO-A and MAO-B with similar potency, confirming its non-selective profile.
Mechanism of Action and Downstream Effects
MAO-A and MAO-B have distinct but overlapping substrate specificities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine.[2][3] Both enzymes are capable of metabolizing dopamine. By irreversibly inhibiting both isoforms, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.[3]
Experimental Protocol: In Vitro MAO Inhibition Assay
The following is a representative protocol for determining the IC50 values of this compound for MAO-A and MAO-B using a fluorometric method.
1. Materials and Reagents:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes. Alternatively, rat liver mitochondria can be used as a source of both enzymes.
-
Substrate: Kynuramine for a spectrophotometric assay or a suitable substrate for a fluorometric assay that produces hydrogen peroxide upon oxidation.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Selective Inhibitors (for mitochondrial preparations): Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) to distinguish between the two isoform activities.
-
Detection Reagents: For a fluorometric assay, this would include a peroxidase, such as horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red).
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Microplate: 96-well black microplate for fluorescence assays.
-
Microplate Reader: Capable of fluorescence detection.
2. Experimental Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and serially dilute them to obtain a range of concentrations. Prepare working solutions of the MAO enzyme, substrate, and detection reagents in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of MAO-A or MAO-B enzyme to the wells of the microplate. Then, add different concentrations of this compound to the respective wells. A control well with no inhibitor should also be included. Incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: In a fluorometric assay, the H2O2 produced by the MAO reaction is used by HRP to oxidize the fluorogenic substrate, resulting in a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic evaluation of monoamine oxidase activity in rat liver mitochondrial outer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Iproniazid Findings with Contemporary Research Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical findings of iproniazid, the first monoamine oxidase inhibitor (MAOI) antidepressant, with the data that would be generated using contemporary research methodologies. By juxtaposing early clinical observations with modern preclinical screening techniques, this document offers a framework for understanding the evolution of antidepressant drug discovery and evaluation. Detailed experimental protocols and quantitative data are presented to facilitate replication and further research.
Historical Context: The Serendipitous Discovery of this compound
This compound was initially developed as a treatment for tuberculosis. However, in the 1950s, clinicians observed significant mood-elevating effects in patients. A landmark study published in 1958 by Loomer, Saunders, and Kline reported that approximately 70% of depressed patients showed significant improvement after treatment with this compound.[1] This serendipitous discovery marked the beginning of the pharmacological era of antidepressant treatment.
The mechanism of action was later identified as the irreversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the synaptic availability of these monoamines, which is believed to be the primary driver of its antidepressant effects.
However, the widespread use of this compound was short-lived due to concerns about its hepatotoxicity. Reports from that era indicated that 10-20% of patients treated with this compound showed elevated liver enzymes, with a risk of fatal hepatitis estimated to be between 0.05% and 1%.[2][3][4] This significant side effect led to its withdrawal from the market in many countries.
Contemporary Research Methods: A Quantitative Re-evaluation
Today, a compound like this compound would undergo a rigorous preclinical evaluation using a battery of in vitro and in vivo assays before ever reaching human trials. These modern methods provide a much more detailed and quantitative understanding of a drug's pharmacological profile, efficacy, and safety.
Data Presentation: Historical vs. Contemporary Findings
| Parameter | Historical Finding (this compound) | Contemporary Method | Expected Quantitative Data (for a non-selective MAOI) |
| Efficacy | ~70% of depressed patients showed "significant improvement"[1] | Forced Swim Test (Rodent Model) | 30-50% reduction in immobility time |
| Mechanism of Action | Inhibition of Monoamine Oxidase (MAO) | In Vitro MAO Inhibition Assay | IC50 values for MAO-A and MAO-B (e.g., this compound: MAO-A ~37 µM, MAO-B ~42.5 µM)[5] |
| Neurochemical Effects | Inferred from clinical observations of mood elevation | In Vivo Microdialysis (Rodent Model) | 150-300% increase in extracellular levels of serotonin, norepinephrine, and dopamine |
| Safety (Hepatotoxicity) | 10-20% incidence of elevated liver enzymes; 0.05-1% risk of fatal hepatitis[2][3][4] | In Vitro Hepatocyte Toxicity Assay | IC50 value for cell viability reduction |
Experimental Protocols for Contemporary Methods
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the two major isoforms of the MAO enzyme, MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A non-selective substrate for MAO, such as kynuramine, is utilized. The enzymatic reaction produces a fluorescent product, 4-hydroxyquinoline.
-
Procedure:
-
The test compound is incubated with the MAO-A or MAO-B enzyme at various concentrations.
-
The substrate is added to initiate the enzymatic reaction.
-
The fluorescence of the product is measured over time using a plate reader.
-
The rate of reaction is calculated for each concentration of the test compound.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log concentration of the compound. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (serotonin, norepinephrine, dopamine) in the brain of a freely moving animal following drug administration.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals (e.g., every 20 minutes).
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The data is typically expressed as a percentage change from the baseline neurotransmitter levels before drug administration.
Forced Swim Test (FST)
Objective: To assess the potential antidepressant efficacy of a compound by measuring its effect on the immobility time of rodents placed in an inescapable water cylinder.
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Animals are individually placed in the water-filled cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The duration of immobility (when the animal ceases struggling and makes only the movements necessary to keep its head above water) is scored, typically during the last 4 minutes of the test.
-
-
Data Analysis: The total time spent immobile is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to a vehicle-treated control group is indicative of antidepressant-like activity.
Mandatory Visualizations
References
Cross-Validation of Iproniazid's Mechanism of Action: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of iproniazid, a first-generation monoamine oxidase inhibitor (MAOI), by comparing its in vitro and in vivo pharmacological profiles. Experimental data for this compound is juxtaposed with other classic, irreversible MAOIs, including isocarboxazid, phenelzine, and tranylcypromine, to offer a thorough comparative analysis for research and drug development purposes.
In Vitro Profile: Monoamine Oxidase Inhibition
This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This enzymatic inhibition is the primary mechanism underlying its therapeutic effects and is mediated by its active metabolite, isopropylhydrazine.[2] The inhibition process is an irreversible, first-order reaction that occurs near the active site of the MAO enzymes.[2]
Comparative In Vitro Potency of MAOIs
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
| This compound | 37 | 42.5 | Non-selective | [3] |
| Isocarboxazid | Data not available | Data not available | Non-selective | [4] |
| Phenelzine | Data not available | Data not available | Non-selective | [4] |
| Tranylcypromine | Data not available | Data not available | Non-selective | [4] |
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay (Fluorimetric Method)
This protocol outlines a common method for determining the in vitro potency of MAO inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Sodium hydroxide (2 N)
-
96-well microplates
-
Fluorimetric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the potassium phosphate buffer.
-
In a 96-well plate, add the test compound dilutions, kynuramine solution (final concentration, e.g., 30 µM), and potassium phosphate buffer.
-
Initiate the reaction by adding the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding sodium hydroxide to each well.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ≈ 320 nm, emission ≈ 405 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Profile: Antidepressant-like Effects and Neurochemical Changes
The in vivo effects of this compound are a direct consequence of its MAO inhibition, leading to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] These neurochemical changes are believed to mediate its antidepressant properties.
Comparative In Vivo Efficacy in Animal Models of Depression
The learned helplessness model is a classic animal model of depression where exposure to inescapable stress leads to a state of passivity. Antidepressant efficacy is demonstrated by the reversal of this helpless behavior.
| Compound | Animal Model | Effective Dose Range (mg/kg) | Effect | Reference |
| This compound | Learned Helplessness (Rat) | Chronic administration (dose not specified) | Reversal of learned helplessness | [6] |
| Isocarboxazid | Tryptamine Potentiation (Mouse) | - | Potentiated tryptamine effects | [1] |
| Phenelzine | Tryptamine Potentiation (Mouse) | - | Potentiated tryptamine effects | [1] |
| Tranylcypromine | Tryptamine Potentiation (Mouse) | - | Potentiated tryptamine effects | [1] |
Note: Direct comparative studies of these MAOIs in the same animal model of depression with reported ED50 values are limited. The tryptamine potentiation assay is an in vivo measure of MAO inhibition.
Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol describes the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels following drug administration.
Objective: To quantify the effect of this compound on extracellular levels of serotonin, dopamine, and norepinephrine in a specific brain region (e.g., prefrontal cortex, striatum) of a freely moving rat.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Surgical instruments for stereotaxic implantation
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
This compound solution for administration (e.g., intraperitoneal injection)
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish stable neurotransmitter levels.
-
Drug Administration: Administer a specific dose of this compound to the animal.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the data over time to observe the drug's effect.
Cross-Validation of In Vitro and In Vivo Mechanisms
The cross-validation of this compound's mechanism of action relies on establishing a clear link between its in vitro enzymatic inhibition and its in vivo neurochemical and behavioral effects.
Logical Workflow for Cross-Validation
Caption: Workflow for cross-validating the in vitro and in vivo mechanism of action of this compound.
A successful cross-validation would demonstrate that the in vitro potency of this compound in inhibiting MAO enzymes correlates with its ability to increase brain monoamine levels and produce antidepressant-like effects in vivo. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be employed to quantitatively link the drug concentrations achieved in vivo to the observed pharmacological effects, further strengthening the cross-validation.
Off-Target Effects and Toxicity
A critical aspect of this compound's profile is its hepatotoxicity, which led to its withdrawal from many markets.[2] This toxicity is not directly related to its on-target MAO inhibition but rather to its chemical structure and metabolism.
Mechanism of Hepatotoxicity
Caption: Proposed pathway for this compound-induced hepatotoxicity.
This compound is metabolized to isopropylhydrazine, which is then oxidized by cytochrome P450 enzymes to form reactive intermediates.[2] These intermediates can covalently bind to liver proteins, leading to cellular damage and necrosis.[2] This off-target effect highlights the importance of considering a compound's metabolic fate in drug development.
Comparative Hepatotoxicity
| Compound | Hepatotoxicity Profile | Reference |
| This compound | High risk of severe hepatotoxicity | [2] |
| Isocarboxazid | Lower risk than this compound, but cases reported | [4] |
| Phenelzine | Lower risk than this compound, but cases reported | [4] |
| Tranylcypromine | Generally considered to have a lower risk of hepatotoxicity compared to hydrazine MAOIs | [4] |
Conclusion
The cross-validation of this compound's mechanism of action confirms that its primary therapeutic effect stems from the non-selective, irreversible inhibition of MAO-A and MAO-B, leading to elevated levels of monoamine neurotransmitters in the brain. This on-target activity is demonstrable both in vitro and in vivo. However, its clinical utility is severely limited by off-target hepatotoxicity mediated by its reactive metabolite, isopropylhydrazine.
This comparative guide underscores the critical need for comprehensive in vitro and in vivo profiling during drug development. While a strong on-target mechanism is essential, a thorough understanding of a compound's metabolic pathways and potential for generating toxic metabolites is equally crucial for ensuring a favorable safety profile. The comparison with other classic MAOIs illustrates the evolution of antidepressant therapy towards agents with improved safety and tolerability. Future research in this area should focus on developing MAOIs with high potency and selectivity, devoid of the structural liabilities that lead to the formation of toxic metabolites.
References
- 1. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 6. Effect of this compound on monoamines and monamine oxidase in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Irreversible Nature of MAO Inhibition by Iproniazid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the irreversible monoamine oxidase (MAO) inhibitor, iproniazid, with reversible alternatives. By presenting key experimental data, detailed methodologies, and mechanistic insights, we aim to offer a clear understanding of the distinct pharmacological profiles of these compounds, underscoring the irreversible nature of this compound's interaction with its target enzyme.
Executive Summary
This compound, a hydrazine derivative, was one of the first monoamine oxidase inhibitors (MAOIs) to be used as an antidepressant.[1][2][3] Its clinical efficacy is rooted in its ability to irreversibly inhibit both isoforms of monoamine oxidase, MAO-A and MAO-B.[1] This irreversible action, resulting from the formation of a stable covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, distinguishes it fundamentally from reversible MAOIs.[4][5][6] While effective, this irreversibility necessitates the de novo synthesis of the MAO enzyme for the recovery of normal function, leading to a prolonged duration of action and a distinct side-effect profile.[7][8] This guide will delve into the experimental evidence that confirms this mechanism and compare it with reversible inhibitors such as moclobemide and selegiline.
Mechanism of Action: Covalent Adduct Formation
The irreversible inhibition of MAO by this compound is a multi-step process. Initially, this compound is metabolized to a reactive intermediate, isopropylhydrazine.[1][9] This metabolite then interacts with the FAD cofactor at the active site of the MAO enzyme. The process involves the formation of a stable covalent adduct between the inhibitor and the N5 position of the flavin ring system.[4][6] This covalent modification permanently inactivates the enzyme.[4]
Caption: Mechanism of irreversible MAO inhibition by this compound.
Quantitative Comparison of MAO Inhibitors
The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound in comparison to several reversible MAO inhibitors. Lower values indicate higher potency.
Table 1: Inhibitory Potency (IC50) of MAO Inhibitors
| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Type of Inhibition |
| This compound | 37[10] | 42.5[10] | Irreversible, Non-selective |
| Moclobemide | 10[3] | >1000[3] | Reversible, MAO-A selective |
| Brofaromine | 0.013[11] | - | Reversible, MAO-A selective |
| Selegiline | 23[12] | 0.051[12] | Irreversible, MAO-B selective |
| Lazabemide | >100[9] | 0.03[9] | Reversible, MAO-B selective |
Table 2: Inhibitory Constant (Ki) of Selected MAO Inhibitors
| Inhibitor | MAO-A Ki (nM) | MAO-B Ki (nM) | Type of Inhibition |
| Moclobemide | 200,000 - 400,000 | - | Reversible, MAO-A selective |
| Lazabemide | - | 7.9[5] | Reversible, MAO-B selective |
Experimental Protocols
Determining Reversibility of MAO Inhibition by Dialysis
A key experiment to differentiate between reversible and irreversible inhibitors is dialysis. This method relies on the principle that small, unbound inhibitor molecules will diffuse across a semi-permeable membrane, while enzyme-inhibitor complexes will be retained. For irreversible inhibitors that form a covalent bond, the inhibition will persist even after extensive dialysis.
Experimental Workflow:
-
Incubation: The MAO enzyme preparation (e.g., from rat liver mitochondria) is incubated with the inhibitor (e.g., this compound or a reversible inhibitor) at a concentration several-fold higher than its IC50 value for a defined period (e.g., 30-60 minutes) to allow for binding.
-
Dialysis: The enzyme-inhibitor mixture is placed in a dialysis bag with a specific molecular weight cutoff (e.g., 6-8 kDa) and dialyzed against a large volume of buffer for an extended period (e.g., 6-24 hours), with several buffer changes.
-
Activity Assay: The activity of the MAO enzyme in the dialyzed sample is measured and compared to a control sample that was incubated with the vehicle (e.g., DMSO) and subjected to the same dialysis procedure.
Expected Results:
-
Reversible Inhibitor: A significant recovery of enzyme activity is observed after dialysis.
-
Irreversible Inhibitor (this compound): Little to no recovery of enzyme activity is observed after dialysis, as the inhibitor remains covalently bound to the enzyme.
Caption: Experimental workflow for determining MAO inhibitor reversibility.
In Vivo Recovery of MAO Activity
The irreversible nature of this compound's inhibition is further demonstrated by the slow recovery of MAO activity in vivo. Since the enzyme is permanently inactivated, recovery depends on the synthesis of new MAO molecules. The rate of recovery, therefore, reflects the turnover rate (half-life) of the enzyme in different tissues. Studies in rats have shown that the recovery of brain MAO activity after a single dose of this compound is age-dependent.[7] The half-life of MAO-B in the human brain is estimated to be around 30-40 days.[8]
Table 3: Comparison of In Vivo Effects of Irreversible vs. Reversible MAOIs
| Feature | This compound (Irreversible) | Moclobemide (Reversible) |
| Duration of Action | Long (days to weeks) | Short (hours) |
| Recovery of MAO Activity | Requires new enzyme synthesis[8] | Dissociation of inhibitor from enzyme |
| Dosing Frequency | Less frequent | More frequent |
| "Cheese Effect" Risk | High | Low |
Signaling Pathway: MAO and Neurotransmitter Metabolism
Monoamine oxidases play a crucial role in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effect.
Caption: Role of MAO in neurotransmitter metabolism and its inhibition by this compound.
Conclusion
The experimental evidence unequivocally confirms the irreversible nature of MAO inhibition by this compound. This is demonstrated through its mechanism of covalent adduct formation with the FAD cofactor of the enzyme, the lack of activity recovery in dialysis experiments, and the slow, synthesis-dependent restoration of MAO function in vivo. This contrasts sharply with reversible inhibitors, which exhibit a dynamic equilibrium with the enzyme and a consequently shorter duration of action. Understanding these fundamental differences is critical for researchers and clinicians in the fields of neuropharmacology and drug development when considering the therapeutic applications and potential liabilities of different classes of MAO inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proceedings: Age dependent recovery of rat brain MAO activity after administration of a single dose of this compound and pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
A Comparative Analysis of the Therapeutic Index of Iproniazid and Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iproniazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), was one of the first antidepressants to be introduced for clinical use.[1] Despite its efficacy in treating depression, it was largely withdrawn from the market due to significant hepatotoxicity.[2][3] This guide provides a comparative assessment of the therapeutic index of this compound against other major classes of antidepressants, including Tricyclic Antidepressants (TCAs), Selective Serotonin Reuptake Inhibitors (SSRIs), and other MAOIs. The therapeutic index, a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of a drug's safety profile.[4] This analysis is intended to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the relative safety and efficacy of these compounds, supported by experimental data from preclinical studies.
Comparative Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin. A higher TI indicates a wider separation between the therapeutic and toxic doses, suggesting a more favorable safety profile. The TI is typically calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[4]
Data Summary Tables
The following tables summarize the available LD50 and ED50 values for this compound and a selection of comparator antidepressants from different classes. It is important to note that these values are derived from animal studies (primarily in rats and mice) and may not be directly translatable to humans. However, they provide a valuable preclinical comparison of the relative therapeutic indices.
Table 1: Monoamine Oxidase Inhibitors (MAOIs) - LD50, ED50, and Estimated Therapeutic Index
| Drug | Class | Animal | LD50 (mg/kg, oral) | ED50 (mg/kg, oral) | Estimated Therapeutic Index (LD50/ED50) |
| This compound | Hydrazine MAOI | Rat | ~478 (predicted)[3] | 10[5] | ~47.8 |
| Phenelzine | Hydrazine MAOI | Rat | 160[6] | 5 | 32 |
| Tranylcypromine | Non-hydrazine MAOI | Rat | 85 | 10 | 8.5 |
Table 2: Tricyclic Antidepressants (TCAs) - LD50, ED50, and Estimated Therapeutic Index
| Drug | Class | Animal | LD50 (mg/kg, oral) | ED50 (mg/kg, oral) | Estimated Therapeutic Index (LD50/ED50) |
| Imipramine | TCA | Rat | 305 - 682[7][8] | 10[2] | 30.5 - 68.2 |
| Amitriptyline | TCA | Rat | 240 - 532[1] | 10[9] | 24 - 53.2 |
Table 3: Selective Serotonin Reuptake Inhibitors (SSRIs) - LD50, ED50, and Estimated Therapeutic Index
| Drug | Class | Animal | LD50 (mg/kg, oral) | ED50 (mg/kg, oral) | Estimated Therapeutic Index (LD50/ED50) |
| Fluoxetine | SSRI | Rat | 452[10][11] | 10[12] | 45.2 |
| Sertraline | SSRI | Rat | 1327 - 1591[13] | 10 - 40[9] | 33.2 - 159.1 |
Note: ED50 values are estimations based on doses showing efficacy in the forced swim test, a common preclinical model of antidepressant activity.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The LD50 values cited in this guide are primarily determined using methods aligned with the principles of the OECD Test Guideline 401 for Acute Oral Toxicity.[14][15] This guideline, though now largely replaced by alternative methods that reduce animal use, formed the basis for much of the historical toxicological data.
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats or mice), with one dose level per group.[14]
Procedure:
-
Animal Selection: Healthy, young adult rodents of a single strain are used. Both sexes are typically included.
-
Housing and Fasting: Animals are caged in groups and fasted prior to dosing (e.g., overnight for rats) to ensure gastric emptying. Water is provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose via gavage. The volume administered is kept constant across dose levels by varying the concentration of the substance in the vehicle.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a set period, typically 14 days.[16] Observations are made frequently on the day of dosing and at least daily thereafter.
-
Data Collection: The number of mortalities in each dose group is recorded. Body weight is measured at the start and end of the study. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
LD50 Calculation: The LD50 is calculated using a recognized statistical method, such as the probit analysis or the moving average method. This provides a statistically derived single dose that is expected to cause death in 50% of the animals.[14]
Assessment of Antidepressant Efficacy (ED50) using the Forced Swim Test (FST)
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral test in rodents to screen for potential antidepressant drugs.[2][17] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of this immobility.[17]
Principle: To assess the antidepressant-like activity of a compound by measuring the duration of immobility of rodents when placed in an inescapable water-filled cylinder.[2]
Procedure:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., to a depth of 30 cm) at a controlled temperature (e.g., 23-25°C).[18]
-
Animal Selection and Acclimation: Male rats or mice are typically used. They are handled for several days before the test to reduce stress.
-
Pre-test Session (for rats): On the first day, each rat is placed in the cylinder for a 15-minute pre-swim session.[2] This is done to induce a baseline level of immobility for the subsequent test.
-
Drug Administration: The test compound is administered at various doses, typically via intraperitoneal injection or oral gavage, at specific time points before the test session (e.g., 1, 5, and 24 hours prior).
-
Test Session: 24 hours after the pre-test, the animals are placed back into the water-filled cylinder for a 5-minute test session.[2] The session is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (when the animal makes only the minimal movements necessary to keep its head above water) is scored by a trained observer or using automated software. Other behaviors, such as swimming and climbing, may also be recorded.
-
ED50 Calculation: A dose-response curve is generated by plotting the percentage reduction in immobility time against the dose of the antidepressant. The ED50 is the dose that produces a 50% reduction in immobility time compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
This compound: Mechanism of Action - Monoamine Oxidase Inhibition
This compound exerts its antidepressant effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[14][19] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the primary mechanism of its therapeutic action.
This compound-Induced Hepatotoxicity: A Proposed Pathway
The hepatotoxicity of this compound is primarily attributed to its metabolism into reactive intermediates.[20] this compound is hydrolyzed to isopropylhydrazine, which is then oxidized by cytochrome P450 enzymes in the liver to form a reactive isopropyl radical.[20][21] This radical can covalently bind to hepatic macromolecules, leading to cellular stress, necrosis, and liver damage.[20]
Conclusion
This comparative guide highlights the therapeutic index of this compound in the context of other antidepressant classes. While effective, the narrow therapeutic index and significant hepatotoxicity of this compound led to its clinical decline. The data presented, derived from preclinical animal models, underscores the superior safety profiles of newer antidepressants, particularly the SSRIs, which generally exhibit a wider margin between their effective and toxic doses. The provided experimental protocols offer a methodological framework for the assessment of therapeutic indices in antidepressant drug discovery. The signaling pathway diagrams illustrate the mechanisms underlying both the therapeutic action and the primary toxicity of this compound, providing a valuable visual aid for researchers in the field. This guide serves as a resource to inform future drug development efforts aimed at maximizing therapeutic efficacy while minimizing adverse effects.
References
- 1. sdfine.com [sdfine.com]
- 2. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced swim test behavior in postpartum rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Imipramine Hydrochloride | C19H25ClN2 | CID 8228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. forced-swim test fst: Topics by Science.gov [science.gov]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 20. Isoniazid and this compound: activation of metabolites to toxic intermediates in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytochrome P-450- and peroxidase-dependent activation of procarbazine and this compound in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Iproniazid
For Immediate Release – Researchers and laboratory personnel now have access to a decisive guide on the proper disposal procedures for iproniazid, a hydrazine-class monoamine oxidase inhibitor (MAOI). This document provides essential safety and logistical information, ensuring the safe handling and management of this hazardous pharmaceutical compound. Adherence to these protocols is critical to mitigate risks of environmental contamination and potential health hazards associated with its hepatotoxic properties.
This compound and its derivatives are classified as hazardous waste, necessitating stringent disposal methods. The following step-by-step guidance, compiled from safety data sheets and hazardous waste management protocols, outlines the approved procedures for the disposal of this compound.
Operational Disposal Plan for this compound
Personnel handling this compound waste must be trained in hazardous waste management and equipped with appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.
Step 1: Segregation and Collection
-
Immediately segregate all this compound waste, including unused product, contaminated labware (e.g., vials, syringes, gloves, and gowns), and spill cleanup materials.
-
Collect this waste in a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be black and marked "HAZARDOUS DRUG WASTE ONLY" to distinguish it from other waste streams.[1][2]
Step 2: Secure Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]
-
The storage area should be cool and dark to prevent degradation of the chemical.[3]
Step 3: Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste management company.[3][4] Do not dispose of this compound in standard laboratory trash or down the drain.[5]
-
The primary recommended method for the disposal of this compound is incineration .[3]
Experimental Protocols for Disposal
The following protocols are for use by licensed hazardous waste disposal facilities and are provided for informational purposes for laboratory personnel.
High-Temperature Incineration:
This is the preferred method for the complete destruction of this compound.
-
Preparation: The waste material may be dissolved or mixed with a combustible solvent.[3]
-
Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful flue gases.[3] Liquid injection or fluidized bed incinerators are also suitable for hydrazine-containing wastes.[6]
Chemical Treatment (for Hydrazine Derivatives - Use with Caution):
While chemical treatment methods exist for hydrazine derivatives, they must be approached with caution due to the potential for producing toxic byproducts. These methods should only be carried out by trained professionals at a permitted treatment facility.
-
Oxidation: Treatment with oxidizing agents like sodium or calcium hypochlorite, or hydrogen peroxide can be used. However, incomplete reactions can lead to the formation of carcinogenic byproducts such as N-nitrosoalkylamines.[6]
-
Neutralization (for Hydrazine): Diluted hydrazine solutions can be neutralized with dilute sulfuric acid. The resulting solution may then be drained into the sewer with copious amounts of water, subject to local regulations.[7]
Quantitative Data Summary for this compound Disposal
| Parameter | Specification | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | [6] |
| Primary Disposal Method | High-Temperature Incineration | [3] |
| Alternative Disposal (Hydrazine Derivatives) | Chemical Oxidation/Neutralization (with caution) | [6][7] |
| Container Color | Black | [1] |
| Container Labeling | "HAZARDOUS DRUG WASTE ONLY" | [2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste from a research laboratory.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these established procedures, research institutions can ensure the safe and environmentally responsible management of this compound waste, thereby protecting their personnel and the community.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. osha.gov [osha.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. anentawaste.com [anentawaste.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hydrazine (HSG 56, 1991) [inchem.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Iproniazid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Iproniazid, a non-selective, irreversible monoamine oxidase (MAO) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Protective Measures
This compound is classified as harmful if swallowed.[1][2] It is essential to prevent the dispersion of dust when handling the substance.[1] The following table summarizes the key safety information and recommended personal protective equipment (PPE).
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) | Storage & Handling |
| Hazard Statement: H302 - Harmful if swallowed.[1][3] | Respiratory Protection: Dust respirator.[1] | Handling: Use in a well-ventilated area or under a local exhaust.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands and face thoroughly after handling.[1] |
| Precautionary Statements: | Hand Protection: Protective gloves.[1] | Storage: Keep container tightly closed. Store in a cool, dark place.[1] Store away from incompatible materials such as oxidizing agents.[1] Recommended long-term storage is at -20°C.[4][5] |
| P264: Wash hands and face thoroughly after handling.[1] | Eye Protection: Safety glasses. A face-shield may be required depending on the situation.[1] | |
| P270: Do not eat, drink or smoke when using this product.[1] | Skin and Body Protection: Protective clothing. Protective boots, if the situation requires.[1] | |
| P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] | ||
| P501: Dispose of contents/container through a waste management company authorized by the local government.[1] |
Operational Plan: Step-by-Step Guidance for Handling this compound
This procedural workflow ensures a systematic and safe approach to managing this compound within a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
